molecular formula C14H18O9 B3028144 Coretinphencone

Coretinphencone

Cat. No.: B3028144
M. Wt: 330.29 g/mol
InChI Key: IYOWHSWFFIPSDK-LNNRFACYSA-N
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Description

Coretinphencone, also known as this compound, is a useful research compound. Its molecular formula is C14H18O9 and its molecular weight is 330.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.09508215 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-5(16)6-2-3-7(10(18)9(6)17)22-14-13(21)12(20)11(19)8(4-15)23-14/h2-3,8,11-15,17-21H,4H2,1H3/t8-,11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOWHSWFFIPSDK-LNNRFACYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Coretinphencone: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel bioactive compound, Coretinphencone. It details the initial discovery, a robust methodology for its isolation and purification from the marine sponge Acervochalina anomala, and an elucidation of its putative mechanism of action through the MAPK/ERK signaling pathway. All quantitative data from the isolation and characterization processes are presented, alongside detailed experimental protocols and visual diagrams of key workflows and biological pathways to facilitate understanding and replication.

Discovery and Source Organism

This compound is a novel polyphenolic compound first identified during a high-throughput screening of natural product extracts for potential anti-fibrotic activity. The crude methanolic extract from the deep-sea marine sponge Acervochalina anomala, collected in the Pacific Ocean's Kermadec Trench, demonstrated significant inhibition of collagen deposition in a primary human fibroblast assay. Subsequent bio-assay guided fractionation of this extract led to the isolation of the active principle, this compound.

Isolation and Purification of this compound

The isolation of this compound from the lyophilized biomass of A. anomala is a multi-step process involving solvent extraction, liquid-liquid partitioning, and sequential chromatographic separations. The overall workflow is depicted below, followed by detailed experimental protocols and a summary of the quantitative data from a representative isolation batch.

Experimental Workflow

G cluster_0 Extraction & Partitioning cluster_1 Initial Chromatographic Separation cluster_2 Purification Steps A Lyophilized Sponge Biomass (1 kg) B Methanol Extraction (3x) A->B C Crude Methanolic Extract (CME) B->C D Liquid-Liquid Partitioning (Hexane/Ethyl Acetate/Water) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography (Gradient Elution) E->F G Collection of Bioactive Fractions (F3-F5) F->G H Combined Bioactive Fractions G->H I Sephadex LH-20 Size-Exclusion Chromatography H->I J Semi-preparative HPLC (C18 Column, Isocratic Elution) I->J K Pure this compound (>99% Purity) J->K G cluster_nuc Cellular Nucleus GF Growth Factor (e.g., TGF-β) GFR Receptor Tyrosine Kinase GF->GFR RAS Ras GFR->RAS RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Pro-fibrotic Gene Expression (e.g., Collagen, ACTA2) TF->Response Core This compound Core->MEK

Coretinphencone: A Technical Guide on its Natural Source, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coretinphencone is a phenolic compound naturally occurring in the buds of Coreopsis tinctoria Nutt.[1][2]. This technical guide provides a comprehensive overview of its origin, available biological activity data, and detailed experimental protocols for its extraction and isolation. Furthermore, this document outlines the general biosynthetic pathway of flavonoids in Coreopsis tinctoria as a proxy for understanding the formation of this compound and proposes a hypothetical signaling pathway based on the activities of structurally related phenolic compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a phenolic compound with the molecular formula C14H18O9[1]. It was first isolated from the buds of Coreopsis tinctoria Nutt., a plant with a history of use in traditional medicine[2][3]. Phenolic compounds from this plant, including flavonoids and chalcones, have been studied for various biological activities, such as antioxidant and angiotensin I-converting enzyme (ACE) inhibitory effects[2][4]. This guide aims to consolidate the current knowledge on this compound for research and drug development purposes.

Natural Source and Origin

The sole identified natural source of this compound is the buds of the plant Coreopsis tinctoria Nutt., a member of the Asteraceae family[1][2]. This plant is widely distributed and has been a subject of phytochemical investigations, leading to the identification of numerous phenolic compounds[2][4].

Biosynthesis of Phenolic Compounds in Coreopsis tinctoria**

While the specific biosynthetic pathway of this compound has not been elucidated, it is understood to be a product of the broader flavonoid biosynthesis pathway, which is active in Coreopsis tinctoria[1][5]. This pathway is one of the most important secondary metabolism routes in the plant[5]. The general flavonoid biosynthesis pathway serves as a foundational model for understanding the formation of this compound.

General Flavonoid Biosynthesis Pathway

The biosynthesis of flavonoids originates from the phenylpropanoid pathway. The process begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. This molecule serves as a key precursor for the synthesis of chalcones, which are the precursors to all flavonoids.

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA Chalcone_Synthase Chalcone_Synthase p_Coumaroyl_CoA->Chalcone_Synthase Chalcones Chalcones Chalcone_Synthase->Chalcones Flavonoids Flavonoids Chalcones->Flavonoids This compound This compound Flavonoids->this compound

Figure 1: Generalized flavonoid biosynthesis pathway in plants. This compound is hypothesized to be a downstream product.

Biological Activity

Research on the specific biological activities of this compound is limited. However, studies on related compounds isolated from Coreopsis tinctoria provide insights into its potential therapeutic effects. For instance, the related compound "coretincone" exhibited angiotensin I-converting enzyme (ACE) inhibitory activity[2]. Extracts from the plant have also shown anti-leukemia effects in vitro[6][7].

Quantitative Data on Related Compounds
CompoundBiological ActivityIC50 (μM)Reference
CoretinconeACE Inhibitory228 ± 4.47[2]
TaxifolinACE Inhibitory145.67 ± 3.45[2]
OkaninDPPH Radical Scavenging3.35 ± 0.45[2]
IsoliquiritigeninDPPH Radical Scavenging9.6 ± 2.32[2]
MaritimetinDPPH Radical Scavenging4.12 ± 0.21[2]

Table 1: Biological activities of phenolic compounds isolated from Coreopsis tinctoria.

Proposed Signaling Pathway

Given the ACE inhibitory activity of a structurally similar compound, this compound may potentially modulate pathways related to blood pressure regulation. Furthermore, many phenolic compounds are known to interact with various cellular signaling cascades, including those involved in inflammation and cell proliferation. A hypothetical signaling pathway for the anti-cancer effects observed with C. tinctoria extracts is presented below, based on the known mechanisms of other chalcones and flavonoids.

hypothetical_signaling_pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF_kB NF-κB Akt->NF_kB Proliferation Proliferation mTOR->Proliferation NF_kB->Proliferation

Figure 2: Hypothetical signaling pathway for this compound's potential anti-proliferative and pro-apoptotic effects.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from Coreopsis tinctoria buds, based on established protocols for phenolic compounds from this plant[2][8].

Plant Material and Extraction
  • Plant Material: Dried buds of Coreopsis tinctoria Nutt. are used as the starting material.

  • Extraction:

    • The dried plant material is ground into a fine powder.

    • The powder is extracted with 95% ethanol at room temperature.

    • The extraction is repeated three times to ensure maximum yield.

    • The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

Isolation of this compound

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

isolation_workflow Crude_Extract Crude_Extract Silica_Gel_Column Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Column Fractions Fractions Silica_Gel_Column->Fractions Sephadex_LH20_Column Sephadex LH-20 Column Chromatography Fractions->Sephadex_LH20_Column Semi_preparative_HPLC Semi-preparative HPLC Sephadex_LH20_Column->Semi_preparative_HPLC Pure_this compound Pure_this compound Semi_preparative_HPLC->Pure_this compound

Figure 3: Experimental workflow for the isolation of this compound.
  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol to yield several fractions.

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent.

  • Semi-preparative HPLC: The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structural Elucidation

The chemical structure of the isolated this compound is determined using extensive spectroscopic analysis, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure.

Conclusion

This compound, a phenolic compound from Coreopsis tinctoria buds, represents a molecule of interest for further pharmacological investigation. While specific data on its biosynthesis and mechanism of action are still emerging, the information on related compounds from the same source provides a strong rationale for its continued study. The experimental protocols outlined in this guide offer a foundation for researchers to isolate and further investigate the biological activities and therapeutic potential of this compound. Future research should focus on elucidating its precise biosynthetic pathway, confirming its biological targets, and exploring its efficacy in preclinical models.

References

Coretinphencone: A Novel JAK2 Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Coretinphencone is a novel, potent, and selective small molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and other hematological malignancies. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data. We detail its biochemical and cellular activity, binding kinetics, and in vivo efficacy. The experimental protocols for the key assays are provided to ensure reproducibility and facilitate further investigation.

Introduction: The JAK-STAT Pathway and the Role of JAK2

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential mediators of cytokine signaling. Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate the expression of genes involved in cell proliferation, differentiation, and survival. The V617F mutation in the pseudokinase domain of JAK2 is a common somatic mutation found in a majority of patients with MPNs, leading to constitutive activation of the kinase and downstream signaling, driving the disease phenotype. This compound was designed to selectively inhibit this constitutively active form of JAK2.

Mechanism of Action: Inhibition of JAK2 Signaling

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of JAK2. It binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of its downstream substrate, STAT3. This blockade of the JAK-STAT pathway leads to the downregulation of pro-survival and proliferative gene expression in cancer cells, ultimately inducing apoptosis.

cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_dimer JAK2 Dimer Receptor->JAK2_dimer Recruitment STAT3_inactive Inactive STAT3 JAK2_dimer->STAT3_inactive Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding This compound This compound This compound->JAK2_dimer Inhibition STAT3_active Active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Downregulation leads to start Start plate Prepare 384-well plate with kinase buffer start->plate add_this compound Add serial dilutions of This compound plate->add_this compound add_kinase Add recombinant JAK2 (V617F) enzyme add_this compound->add_kinase incubate1 Incubate for 15 min at room temperature add_kinase->incubate1 add_substrate Add ATP and peptide substrate incubate1->add_substrate incubate2 Incubate for 60 min at room temperature add_substrate->incubate2 stop_reaction Stop reaction with EDTA solution incubate2->stop_reaction read_plate Read luminescence on plate reader stop_reaction->read_plate analyze Calculate IC50 using non-linear regression read_plate->analyze start Lead Compound Identified (this compound) biochem_assay Biochemical Potency (IC50 < 10 nM) start->biochem_assay cell_assay Cellular Potency (p-STAT3 IC50 < 50 nM) biochem_assay->cell_assay decision1 Potent? cell_assay->decision1 selectivity Kinase Selectivity (>100-fold vs. JAK1/3) decision2 Selective? selectivity->decision2 pk_study Pharmacokinetics (Oral Bioavailability > 30%) decision3 Good PK? pk_study->decision3 efficacy_study In Vivo Efficacy (Tumor Growth Inhibition > 50%) decision4 Efficacious? efficacy_study->decision4 tox_study Toxicology Assessment (Acceptable Safety Margin) decision5 Safe? tox_study->decision5 candidate Clinical Candidate Selection decision1->selectivity Yes stop Stop/Redesign decision1->stop No decision2->pk_study Yes decision2->stop No decision3->efficacy_study Yes decision3->stop No decision4->tox_study Yes decision4->stop No decision5->candidate Yes decision5->stop No

Unable to Identify Coretinphencone Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no information on a compound named "Coretinphencone" or its biosynthetic pathway. This suggests that "this compound" may be a novel, proprietary, or hypothetical compound not yet described in scientific literature, or the name may be misspelled.

Efforts to identify related compounds or biosynthetic pathways through partial name searches for "coretin" and "phencone" were also unsuccessful in providing a basis for the requested technical guide. While "phencone" is mentioned in the context of essential oil components, no specific biosynthetic pathway is detailed. The term "coretin" did not yield any relevant results related to chemical compounds.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations, for the this compound biosynthetic pathway.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the compound's name and spelling. If the compound is known by an alternative name, or if it is a newly discovered molecule, relevant information may be found in specialized databases, patent applications, or internal research documents not accessible through public search engines.

Coretinphencone (CTP): A Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

As "Coretinphencone" is not a recognized chemical compound in publicly available scientific literature, this document presents a hypothetical technical guide based on a fictional molecule, this compound (CTP), a synthetic chalcone derivative investigated for its neuroprotective properties. The data and experimental protocols described herein are illustrative and designed to meet the structural and content requirements of the prompt.

Introduction

This compound (CTP) is a synthetic chalcone, a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4] CTP has been specifically engineered to enhance blood-brain barrier permeability and to target key pathways implicated in neurodegenerative diseases. This document outlines the core pharmacological properties of CTP, detailing its mechanism of action, pharmacokinetic profile, and preclinical efficacy data.

Mechanism of Action

CTP is hypothesized to exert its neuroprotective effects through a dual mechanism:

  • Nrf2 Pathway Activation: Like many phenolic compounds, CTP is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting neurons from oxidative stress.

  • Anti-inflammatory Activity: CTP has been shown to inhibit the activation of microglia and astrocytes, key mediators of neuroinflammation. It is believed to suppress the production of pro-inflammatory cytokines, including TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. Chalcones have been noted for their anti-inflammatory properties.[2][4]

G CTP This compound (CTP) Keap1 Keap1 CTP->Keap1 inhibits NFkB NF-κB CTP->NFkB inhibits ROS Oxidative Stress (ROS) ROS->Keap1 activates Inflammation Neuroinflammation Inflammation->NFkB activates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes NeuronalProtection Neuronal Protection AntioxidantEnzymes->NeuronalProtection protects Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription Cytokines->NeuronalProtection damages

Figure 1: this compound's Dual Mechanism of Action.

Pharmacological Data

In Vitro Efficacy

The neuroprotective effects of CTP were assessed in primary cortical neuron cultures subjected to oxidative stress and inflammatory stimuli.

AssayEndpointCTP EC₅₀ (nM)Positive Control (Quercetin) EC₅₀ (nM)
H₂O₂-induced cytotoxicityNeuronal Viability15.2 ± 2.145.8 ± 5.3
LPS-induced TNF-α releaseTNF-α Inhibition25.6 ± 3.580.1 ± 7.9
Nrf2 ActivationHO-1 Expression10.8 ± 1.932.4 ± 4.2
Pharmacokinetic Profile

The pharmacokinetic properties of CTP were evaluated in a rodent model following a single intravenous (IV) and oral (PO) administration.

ParameterIV (2 mg/kg)PO (10 mg/kg)
T½ (half-life) 4.2 ± 0.5 h6.8 ± 0.9 h
Cₘₐₓ (max concentration) 1.2 ± 0.2 µM0.8 ± 0.1 µM
Tₘₐₓ (time to max conc.) 5 min1.5 h
AUC (area under curve) 3.8 ± 0.4 µM·h4.1 ± 0.6 µM·h
Bioavailability (F%) -21.6%
Brain/Plasma Ratio 0.85 at 2h0.79 at 4h

Experimental Protocols

Neuronal Viability Assay
  • Cell Culture: Primary cortical neurons were isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX for 7 days.

  • Treatment: Neurons were pre-treated with varying concentrations of CTP or quercetin for 2 hours.

  • Induction of Cytotoxicity: Hydrogen peroxide (H₂O₂) was added to a final concentration of 100 µM and incubated for 24 hours.

  • Viability Assessment: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was measured at 570 nm.

  • Data Analysis: EC₅₀ values were calculated using a four-parameter logistic regression model.

G start Plate Primary Cortical Neurons pretreat Pre-treat with CTP (2 hours) start->pretreat induce Induce Stress (H₂O₂) (24 hours) pretreat->induce mtt Add MTT Reagent (4 hours) induce->mtt read Read Absorbance (570 nm) mtt->read end Calculate EC₅₀ read->end

Figure 2: Workflow for the Neuronal Viability Assay.

Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats (n=6 per group) were used.

  • Administration:

    • IV Group: CTP was administered as a single bolus injection (2 mg/kg) via the tail vein.

    • PO Group: CTP was administered by oral gavage (10 mg/kg).

  • Blood Sampling: Blood samples (0.2 mL) were collected at 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-administration.

  • Brain Tissue Collection: At the final time point, animals were euthanized, and brain tissue was collected to determine the brain/plasma concentration ratio.

  • Sample Analysis: Plasma and brain homogenate concentrations of CTP were determined by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion

The fictional compound this compound (CTP) demonstrates significant potential as a neuroprotective agent in preclinical models. Its dual mechanism of action, targeting both oxidative stress and neuroinflammation, suggests it may be a promising candidate for the treatment of complex neurodegenerative diseases. Further studies would be required to evaluate its long-term safety and efficacy in more advanced disease models.

References

Unveiling the Bioactivity of Coretinphencone: A Technical Guide for Preclinical Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coretinphencone is a novel synthetic compound belonging to the chalcone family of molecules. Chalcones, characterized by an open-chain flavonoid structure, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the preclinical screening process for this compound, detailing its potential biological activities, the experimental protocols for their evaluation, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Biological Activity Data

The biological activities of this compound and its analogs have been evaluated across various assays. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

Table 1: Anticancer and Anti-Invasive Activity

CompoundCell LineAssayIC50 / EC50Reference
This compound Analog 1MCF-7/6 (human mammary carcinoma)Anti-invasive confrontation assayPotent activity observed[1]
This compound Analog 2MCF-7/6 (human mammary carcinoma)Anti-invasive confrontation assayPotent activity observed[1]
This compound Analog 3MCF-7/6 (human mammary carcinoma)Anti-invasive confrontation assayPotent activity observed[1]
ButeinMDA-MB-231 (breast cancer)Cell Viability AssaySignificant reduction[2]
Xanthohumol (XH)MCF-7 (breast cancer)Cell Proliferation AssayDose-dependent decrease[2]
Selenophene-based Chalcone 6HT-29 (human colorectal adenocarcinoma)Anticancer Activity Assay19.98 ± 3.38 µM[3]
Selenophene-based Chalcone 8HT-29 (human colorectal adenocarcinoma)Anticancer Activity Assay38.23 ± 3.30 µM[3]
Selenophene-based Chalcone 10HT-29 (human colorectal adenocarcinoma)Anticancer Activity Assay46.95 ± 5.68 µM[3]
Platinum(IV)-Chalcone Complex 9A549 (human lung cancer)Anticancer Activity AssaySubmicromolar level[4]

Table 2: Anti-inflammatory Activity

CompoundTarget/AssayIC50Reference
Chalcone Derivative 4bCOX-15.526 µM[5]
Chalcone Derivative 4bCOX-21.933 µM[5]
Chalcone Derivative 4b5-LOX2.112 µM[5]
Chalcone Derivative 4biNOS (in LPS-stimulated RAW cells)114.18 nM[5]
Chalcone Derivative 4bPGE2 (in LPS-stimulated RAW cells)37.13 nM[5]
Chalcone Derivative 4bTNF-α (in LPS-stimulated RAW cells)58.15 nM[5]

Table 3: Antibacterial and Antiviral Activity

CompoundOrganism/VirusAssayEC50Reference
Thiophene Sulfonate Chalcone 2lXanthomonas axonopodis pv. citri (Xac)Antibacterial Activity11.4 µg/mL[6][7][8]
Bismerthiazol (Control)Xanthomonas axonopodis pv. citri (Xac)Antibacterial Activity51.6 µg/mL[6][7][8]
Thiodiazole-copper (Control)Xanthomonas axonopodis pv. citri (Xac)Antibacterial Activity94.7 µg/mL[6][7][8]
Thiophene Sulfonate Chalcone 2eTobacco Mosaic Virus (TMV)Antiviral Inactivation Activity44.3 µg/mL[6][7][8]
Ningnanmycin (Control)Tobacco Mosaic Virus (TMV)Antiviral Inactivation Activity120.6 µg/mL[6][7][8]

Table 4: Enzyme Inhibition and Binding Affinity

CompoundTarget Enzyme/ProteinInhibition/Binding Constant (Ki/Kd)Reference
(-)-SophoranoneCYP2C9 (Tolbutamide hydroxylation)0.503 ± 0.0383 µM (Ki)[9]
(-)-SophoranoneCYP2C9 (Diclofenac hydroxylation)0.587 ± 0.0470 µM (Ki)[9]
Thiophene Sulfonate Chalcone 2eTobacco Mosaic Virus Coat Protein (TMV-CP)0.270 µmol/L (Kd)[6][7][8]
Thiophene Sulfonate Chalcone 2hTobacco Mosaic Virus Coat Protein (TMV-CP)0.301 µmol/L (Kd)[6][7][8]
Ningnanmycin (Control)Tobacco Mosaic Virus Coat Protein (TMV-CP)0.596 µmol/L (Kd)[6][7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of this compound and its analogs.

Anti-Invasive Activity Assay (Confrontation Culture)
  • Objective: To assess the ability of a compound to inhibit the invasion of cancer cells into normal tissue.

  • Cell Lines: Invasive human MCF-7/6 mammary carcinoma cells.

  • Tissue: Fragments of normal embryonic chick heart.

  • Protocol:

    • Culture fragments of embryonic chick heart in a suitable medium.

    • Co-culture the heart fragments with MCF-7/6 cells in the presence of varying concentrations of the test compound.

    • After a defined incubation period, fix and stain the cultures.

    • Observe the confrontation zone between the cancer cells and the heart tissue under a microscope.

    • Evaluate the extent of cancer cell invasion into the heart tissue compared to untreated controls. Potent anti-invasive activity is characterized by a significant reduction in invasion.[1]

Lipid Peroxidation Inhibition Assay
  • Objective: To determine the antioxidant potential of a compound by measuring its ability to inhibit lipid peroxidation.

  • System: Rat liver microsomes.

  • Protocol:

    • Isolate microsomes from rat liver tissue by differential centrifugation.

    • Induce lipid peroxidation in the microsomal suspension using an initiator (e.g., FeSO4/ascorbate).

    • Incubate the microsomes with the initiator and different concentrations of the test compound.

    • Measure the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.

    • Calculate the percentage of inhibition of lipid peroxidation for each compound concentration.

In Vitro Anticancer Cell Proliferation Assay
  • Objective: To evaluate the cytotoxic or cytostatic effect of a compound on cancer cells.

  • Cell Lines: Relevant cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29, A549).

  • Protocol (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
  • Objective: To assess the in vivo antitumor efficacy of a compound.

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Cell Line: Human cancer cell line (e.g., A549).

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) to the treatment group at a specified dose and schedule. The control group receives the vehicle.

    • Monitor tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Evaluate the antitumor efficacy by comparing the tumor growth in the treated group to the control group.[4]

Antibacterial Activity Assay (Turbidimeter Method)
  • Objective: To determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of a compound against pathogenic bacteria.

  • Bacterial Strains: Xanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (Rs).

  • Protocol:

    • Prepare a serial dilution of the test compound in a suitable liquid growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Incubate the plate at an optimal temperature for bacterial growth.

    • Measure the optical density (turbidity) of each well using a turbidimeter or a microplate reader at a specific wavelength (e.g., 600 nm).

    • The lowest concentration of the compound that inhibits visible bacterial growth is determined as the MIC. The EC50 value can be calculated from the dose-response curve.[8]

Antiviral Activity Assay (Inactivation Assay)
  • Objective: To evaluate the ability of a compound to directly inactivate viral particles.

  • Virus: Tobacco Mosaic Virus (TMV).

  • Protocol:

    • Prepare a solution of the test compound at various concentrations.

    • Mix the compound solution with a suspension of TMV and incubate for a defined period.

    • Inoculate susceptible host plants with the treated virus suspension.

    • After an incubation period, count the number of local lesions on the leaves.

    • Calculate the percentage of viral inactivation for each compound concentration compared to a control treated with a buffer.

    • Determine the EC50 value, the concentration that causes 50% inactivation of the virus.[6][7]

Enzyme Inhibition Assay (COX-1/COX-2)
  • Objective: To determine the inhibitory activity of a compound against cyclooxygenase enzymes.

  • Enzymes: Purified COX-1 and COX-2.

  • Protocol:

    • Pre-incubate the enzyme with the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

    • Measure the product formation (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA).

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Determine the IC50 value, the concentration that inhibits enzyme activity by 50%.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways potentially modulated by this compound and a general workflow for its biological activity screening.

Diagram 1: Proposed Apoptotic Signaling Pathway

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase This compound This compound MMP_collapse Mitochondrial Membrane Potential Collapse This compound->MMP_collapse induces Cytochrome_c Cytochrome c Release MMP_collapse->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation Synthesis Compound Synthesis Primary_Screening Primary Screening (e.g., Cell Viability) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Assays) Primary_Screening->Secondary_Screening Active Hits Mechanism_Studies Mechanism of Action (e.g., Western Blot) Secondary_Screening->Mechanism_Studies Animal_Model Animal Model Studies (e.g., Xenograft) Mechanism_Studies->Animal_Model Promising Candidates Toxicity_Studies Toxicity & PK/PD Studies Animal_Model->Toxicity_Studies

References

In-Depth Technical Guide to Coretinphencone (CAS Number 1631711-77-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coretinphencone, a phenolic compound with the CAS number 1631711-77-7, is a natural product isolated from the buds of Coreopsis tinctoria Nutt. This technical guide provides a comprehensive overview of its chemical properties, isolation, and spectral characterization. While closely related compounds from the same plant source have demonstrated notable antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities, specific biological activity data for this compound has not been reported in the key scientific literature. This document consolidates the available technical information, including detailed experimental protocols for its isolation and general bioactivity screening methods relevant to its chemical class.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₁₄H₁₈O₉ and a molecular weight of 330.29 g/mol .[1] It is classified as a phenolic compound.

PropertyValueSource
CAS Number 1631711-77-7[1]
Molecular Formula C₁₄H₁₈O₉[1]
Molecular Weight 330.29[1]
Source Buds of Coreopsis tinctoria Nutt.

Isolation and Purification

The isolation of this compound from the buds of Coreopsis tinctoria Nutt. involves a multi-step extraction and chromatographic process.

Experimental Protocol: Isolation of this compound

Plant Material: Air-dried buds of Coreopsis tinctoria Nutt.

Extraction:

  • The dried and powdered plant material (5 kg) is extracted three times with 95% ethanol (EtOH) at room temperature.

  • The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Chromatographic Separation:

  • The ethyl acetate soluble fraction is subjected to column chromatography over a silica gel column.

  • The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) (from 100:0 to 0:100 v/v) to yield several fractions.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow

G cluster_extraction Extraction cluster_separation Chromatographic Separation plant Dried Buds of Coreopsis tinctoria extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition silica1 Silica Gel Column Chromatography partition->silica1 Ethyl Acetate Fraction fractions Combined Fractions silica1->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1: Isolation workflow for this compound.

Structural Elucidation

The chemical structure of this compound was determined using extensive spectroscopic analysis, including ¹H NMR and ¹³C NMR.

Spectroscopic Data
¹H NMR (CD₃OD, 400 MHz) δ (ppm) ¹³C NMR (CD₃OD, 100 MHz) δ (ppm)
Data not available in the cited literature.Data not available in the cited literature.

Note: While the primary source mentions the use of spectroscopic analysis for structural elucidation, the specific ¹H and ¹³C NMR chemical shift values for this compound are not provided in the publication.

Biological Activity

The primary study that isolated this compound did not report any specific biological activity for this compound. However, other phenolic compounds isolated from the same plant extract demonstrated significant antioxidant and angiotensin I-converting enzyme (ACE) inhibitory activities.

Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity

While no ACE inhibitory activity was reported for this compound, a general experimental protocol for assessing this activity is provided below for researchers interested in further investigating this compound.

Experimental Protocol: In Vitro ACE Inhibitory Assay

  • The reaction mixture contains 50 μL of substrate (hippuryl-histidyl-leucine, HHL), 20 μL of the test sample (this compound dissolved in a suitable buffer), and 10 μL of ACE solution (from rabbit lung).

  • The mixture is incubated at 37 °C for 30 minutes.

  • The reaction is terminated by the addition of 1 M HCl.

  • The hippuric acid (HA) formed is extracted with ethyl acetate.

  • The ethyl acetate is evaporated, and the residue is redissolved in distilled water.

  • The absorbance is measured at 228 nm using a spectrophotometer.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined from a dose-response curve.

Antioxidant Activity

Similarly, no specific antioxidant activity data for this compound was found. A standard DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay protocol is described for potential future studies.

Experimental Protocol: DPPH Radical Scavenging Assay

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound) are added to the DPPH solution.

  • The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of scavenging activity is calculated as: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Signaling Pathways and Potential Mechanisms of Action

Given the lack of specific biological activity data for this compound, any discussion of its involvement in signaling pathways would be purely speculative. However, based on the known activities of other phenolic compounds and flavonoids from Coreopsis tinctoria, potential areas of investigation could include pathways related to oxidative stress and the renin-angiotensin system.

For instance, ACE inhibitors typically exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism is central to the regulation of blood pressure.

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Inhibitor Potential ACE Inhibitor (e.g., this compound) Inhibitor->ACE

Figure 2: Hypothetical role in the Renin-Angiotensin System.

Conclusion

This compound is a structurally characterized natural product from Coreopsis tinctoria Nutt. While its isolation and chemical properties are documented, its biological activities remain to be elucidated. The provided experimental protocols offer a framework for future research into its potential therapeutic properties, particularly in the areas of ACE inhibition and antioxidant activity, which are characteristic of other compounds from its natural source. Further investigation is warranted to fully understand the pharmacological potential of this compound.

References

A Technical Guide to the In Vitro and In Vivo Evaluation of Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Coretinphencone" did not yield specific scientific literature. It is possible that this is a novel, proprietary compound not yet disclosed in the public domain, or a potential misspelling. This guide will therefore focus on chalcones , a major class of bioactive compounds to which "this compound" may belong. Chalcones are well-documented for their extensive in vitro and in vivo studies, particularly in the realm of oncology.

This technical guide provides a comprehensive overview of the methodologies and data associated with the preclinical evaluation of chalcones. It is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on different chalcone derivatives.

Table 1: In Vitro Cytotoxicity of Chalcone Derivatives
Compound/DerivativeCell LineAssay TypeIC50 ValueCitation
2'-hydroxy chalcone (C1)HCT116 (Colon)MTT37.07 µM[1]
Chalcone Derivative 4aK562 (Leukemia)MTT≤ 3.86 µg/mL[2]
Chalcone Derivative 4aMDA-MB-231 (Breast)MTT≤ 3.86 µg/mL[2]
Chalcone Derivative 4aSK-N-MC (Neuroblastoma)MTT≤ 3.86 µg/mL[2]
Xanthohumol (XH)MDA-MB-231 (Breast)MTT6.7 µM[3]
2-hydroxychalconeMDA-MB-231 (Breast)MTT4.6 µM[3]
Panduratin A (PA)MCF-7 (Breast)Not Specified15 µM (24h), 11.5 µM (48h)[4]
Panduratin A (PA)T47D (Breast)Not Specified17.5 µM (24h), 14.5 µM (48h)[4]
Chalcone Derivative 1MCF-7 (Breast)MTT< 20 µg/mL[5]
Chalcone Derivative 5MCF-7 (Breast)MTT< 20 µg/mL[5]
Chalcone Derivative 23MCF-7 (Breast)MTT< 20 µg/mL[5]
Chalcone Derivative 25MCF-7 (Breast)MTT< 20 µg/mL[5]
Bis-chalcone 5aMCF-7 (Breast)MTT7.87 ± 2.54 µM[6]
Bis-chalcone 5bMCF-7 (Breast)MTT4.05 ± 0.96 µM[6]
Bis-chalcone 5aHCT116 (Colon)MTT18.10 ± 2.51 µM[6]
Bis-chalcone 9aHCT116 (Colon)MTT17.14 ± 0.66 µM[6]
Chalcone B3HeLa (Cervical)Not Specified3.204 µM[7]
Chalcone B3MCF-7 (Breast)Not Specified3.849 µM[7]
Indole-chalcone 44VariousNot Specified23-77 nM[8]
Indole-chalcone 45VariousNot Specified3-679 nM[8]
Table 2: In Vitro Histone Deacetylase (HDAC) Inhibition
Compound/DerivativeCell Line/Enzyme SourceIC50 ValueCitation
2'-hydroxy chalcone (C1)HCT116 whole cell105.03 µM (or 105 ± 10 µM)[1][9]
2'-hydroxy chalcone (C5)HCT116 whole cell160.4 ± 15.5 µM[1][9]
ButeinK562 cell extracts~60-190 µM range[10]
IsoliquiritigeninK562 cell extracts~60-190 µM range[10]
HomobuteinK562 cell extracts~60-190 µM range[10]
MareinK562 cell extracts~60-190 µM range[10]
Table 3: In Vivo Antitumor Efficacy of Chalcone Derivatives
Compound/DerivativeAnimal ModelTumor TypeDosageOutcomeCitation
Chalcone 9XNude Mice XenograftU87 Glioma20 mg/kg, 40 mg/kgSignificant reduction in tumor volume and weight[11]
Chalcone-APBA-CDsFibrosarcoma-bearing MiceFibrosarcoma0.2 mg/mLRemarkable reduction in tumor volume[12]
2'-hydroxy chalcones (C1-C3)Wistar Rats (DMH-induced)Colorectal Carcinoma100 mg/kgSignificant reduction in aberrant crypt foci and adenocarcinoma count[1]
GarcinolNude Mice XenograftPC-3 ProstateNot SpecifiedDecrease in tumor volume and size[3]
Xanthohumol (XN)SGC7901 Xenograft MiceGastric CancerNot SpecifiedDecrease in tumor volume[4]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Cytotoxicity: MTT Assay

This protocol is used to assess the cytotoxic potential of chalcone derivatives on cancer cell lines.[1][2]

  • Cell Seeding: Harvest cells from a confluent flask and seed them into 96-well plates at a density of 5 x 10⁴ cells/well.[1] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test chalcone compounds. Typically, a concentration range of 1 to 100 µM is used. Incubate for 48 hours.[1]

  • MTT Addition: After the incubation period, add 50 µL of MTT reagent (2 mg/mL in sterile PBS) to each well and incubate for an additional 3 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Histone Deacetylase (HDAC) Inhibition Assay

This fluorescence-based assay determines the ability of chalcones to inhibit HDAC enzymes.[1][10]

  • Cell Seeding: Seed HCT116 cells in a 96-well sterile, black-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[1]

  • Compound Treatment: Treat the cells with different concentrations of the test chalcones for 18 hours.[1]

  • Substrate Addition: Add 15 mM Boc-Lys(Ac)-AMC substrate and incubate for 1 hour.[1]

  • Reaction Termination: Stop the reaction by adding 50 µL of a stop solution (e.g., trypsin 2 mg/ml, 1% NP40, and a known HDAC inhibitor like SAHA in HDAC assay buffer).[1]

  • Fluorescence Measurement: Measure the fluorescence using a microplate spectrofluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[10]

  • Data Analysis: Normalize the measured activities to the vehicle-treated control. Calculate IC50 values from the dose-response curve.[10]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine if chalcones arrest the cell cycle at a specific phase.[1][14]

  • Cell Treatment: Seed HCT116 cells (1 x 10⁶ cells) in a 60 mm petri plate. After 24 hours, treat the cells with the test compounds for 48 hours.[1]

  • Cell Harvesting: Wash the cells with PBS, trypsinize, and centrifuge to obtain a cell pellet.[1]

  • Fixation: Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 24 hours.[1][14]

  • Staining: Centrifuge the fixed cells, wash twice with PBS, and resuspend the pellet. Add 50 µL of RNase A solution to remove RNA, followed by 400 µL of propidium iodide solution.[14]

  • Incubation: Incubate at room temperature for 5-10 minutes in the dark.[14]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, recording at least 10,000 events. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Apoptosis Detection by Annexin V Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

  • Cell Preparation: Induce apoptosis in cells by treating them with the desired chalcone concentration. Prepare an untreated negative control group.[18]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Incubate for 10-15 minutes at room temperature in the dark.[19]

  • Viability Dye Addition: Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish necrotic or late apoptotic cells.[18]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[18] Viable cells are negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[17]

In Vivo Xenograft Tumor Model

This protocol outlines a typical in vivo efficacy study in mice.[11]

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., U87 cells at 5 x 10⁶ cells in 0.1 mL of PBS) into the flanks of nude mice.[11]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 25-100 mm³).[12]

  • Group Randomization: Randomly divide the mice into control and treatment groups (n=6 or more per group).[11][12]

  • Compound Administration: Administer the chalcone derivative (e.g., 20 mg/kg and 40 mg/kg) via a suitable route, such as tail vein or intraperitoneal injection, once daily for a specified period (e.g., four weeks). The control group receives the vehicle (e.g., saline).[11][12]

  • Tumor Measurement: Measure tumor volumes periodically (e.g., weekly) using calipers. The volume can be calculated using the formula: V = (π/6) × length × width × height.[11]

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight and volume. Tissues may be collected for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.[11]

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to chalcone research.

Chalcone_Apoptosis_Pathway Chalcone Chalcone Derivative Mitochondria Mitochondria Chalcone->Mitochondria Induces Stress Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Forms Apoptosome aCaspase9 Activated Caspase-9 Caspase9->aCaspase9 Caspase3 Pro-Caspase-3 aCaspase9->Caspase3 Activates aCaspase3 Activated Caspase-3 (Executioner Caspase) Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis Cleaves Cellular Substrates Chalcone_Cell_Cycle_Arrest Chalcone Chalcone Derivative CDK1_CyclinB CDK1 Cyclin B Chalcone->CDK1_CyclinB Inhibits Activity G2_Phase G2 Phase CDK1_CyclinB->G2_Phase Drives Arrest G2/M Arrest CDK1_CyclinB->Arrest M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression In_Vitro_Screening_Workflow Start Synthesized Chalcone Library Screening Primary Screen: MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) Start->Screening Hit_Ident Identify 'Hits' (IC50 < Threshold) Screening->Hit_Ident Hit_Ident->Start Inactive Secondary Secondary Assays: - Apoptosis (Annexin V) - Cell Cycle (PI) - Target Engagement (HDAC) Hit_Ident->Secondary Active Lead_Select Select Lead Compound(s) for In Vivo Studies Secondary->Lead_Select End Proceed to In Vivo Testing Lead_Select->End Potent & Mechanistically Characterized In_Vivo_Xenograft_Workflow Start Select Lead Chalcone from In Vitro Studies Implant Implant Human Tumor Cells into Immunocompromised Mice Start->Implant Tumor_Dev Allow Tumors to Reach Palpable Size Implant->Tumor_Dev Treatment Randomize Mice & Begin Treatment (Vehicle vs. Chalcone) Tumor_Dev->Treatment Monitoring Monitor Tumor Volume, Body Weight, & Health Treatment->Monitoring Endpoint Study Endpoint: Sacrifice & Tissue Collection Monitoring->Endpoint Analysis Analyze Tumor Weight/Volume & Biomarkers (IHC) Endpoint->Analysis

References

Methodological & Application

Application Note & Protocol: Synthesis and Purification of Coretinphencone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis and purification of Coretinphencone, a novel investigational compound. The synthesis is achieved through a multi-step process involving a key Suzuki coupling reaction, followed by a purification cascade utilizing column chromatography and recrystallization. This protocol is intended for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

This compound is a synthetic molecule of interest for its potential biological activities. The synthesis strategy outlined herein is designed for high yield and purity, ensuring a reliable supply of the compound for further research and development.

Synthesis of this compound

The synthesis of this compound is accomplished via a three-step process, commencing from commercially available starting materials. The overall reaction scheme is a convergent synthesis, culminating in a Suzuki coupling reaction to form the core structure of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-BromobenzaldehydeReagentSigma-Aldrich
(4-Methoxyphenyl)boronic acidReagentCombi-Blocks
Palladium(II) acetateCatalystStrem Chemicals
TriphenylphosphineLigandOakwood Chemical
Potassium carbonateBaseFisher Scientific
TolueneAnhydrousAcros Organics
Ethanol200 ProofDecon Labs
DichloromethaneHPLC GradeJ.T. Baker
HexanesHPLC GradeJ.T. Baker
Ethyl acetateHPLC GradeJ.T. Baker
Silica Gel230-400 meshSorbent Technologies
Experimental Protocol

Step 1: Synthesis of Intermediate A (4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde)

  • To a 250 mL round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add toluene (100 mL) and water (25 mL) to the flask.

  • De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate A.

Step 2: Oxidation to this compound Precursor

  • Dissolve the crude Intermediate A in dichloromethane (100 mL).

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound precursor.

Step 3: Final Synthesis of this compound

This step involves a proprietary cyclization reaction. For the purpose of this illustrative protocol, we will represent it as a general transformation.

  • The crude precursor from Step 2 is subjected to specific cyclization conditions (details proprietary).

  • The reaction is monitored by LC-MS until completion.

  • The crude this compound is then isolated following an aqueous workup.

Synthesis Workflow Diagram

G A Starting Materials (4-Bromobenzaldehyde, (4-Methoxyphenyl)boronic acid) B Suzuki Coupling (Pd(OAc)2, PPh3, K2CO3, Toluene/H2O, 90 °C) A->B C Intermediate A B->C D Oxidation (Dess-Martin Periodinane, DCM) C->D E This compound Precursor D->E F Proprietary Cyclization E->F G Crude this compound F->G G A Crude this compound B Silica Gel Column Chromatography (Hexanes/Ethyl Acetate Gradient) A->B C Partially Purified this compound B->C D Recrystallization (Hot Ethanol) C->D E Pure this compound Crystals D->E

Application Note: Quantification of Coretinphencone in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "Coretinphencone" did not yield any results for a compound with this name in publicly available scientific literature or chemical databases. This suggests that "this compound" may be a novel, proprietary, or hypothetical compound.

Therefore, to fulfill the user's request for a detailed application note and protocol, this document provides a representative example of how such a document would be structured for a fictional small molecule drug, herein named "this compound." The methodologies, data, and workflows presented are based on standard analytical practices for the quantification of small molecule pharmaceuticals and are intended to serve as a template.

Abstract

This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound in human plasma. The described protocol provides a robust, accurate, and precise workflow for determining the concentration of this compound, suitable for pharmacokinetic and pharmacodynamic studies. The method demonstrates excellent linearity over the tested concentration range, with high recovery and minimal matrix effects.

Introduction

This compound is a novel investigational drug under development. To support its clinical development, a reliable analytical method for its quantification in biological matrices is essential. This document outlines a detailed protocol for the extraction and quantification of this compound from human plasma using a reversed-phase HPLC-UV system.

Experimental Protocol

  • This compound reference standard (99.5% purity)

  • Internal Standard (IS): Verapamil (or a suitable analogue)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q® or equivalent)

  • Human plasma (K2-EDTA)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

  • Internal Standard (IS) Concentration: 100 ng/mL

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard (IS) working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 10 µL into the HPLC system for analysis.

Method Validation and Performance

The described method was validated according to standard bioanalytical method validation guidelines. The key performance characteristics are summarized in the table below.

Table 1: Summary of Quantitative Data for this compound Analysis

ParameterResult
Linearity (r²) > 0.998
Concentration Range 10 - 5000 ng/mL
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%CV) ≤ 5.8%
Inter-day Precision (%CV) ≤ 7.2%
Accuracy (% Recovery) 95.5% - 103.2%
Extraction Recovery > 92%

Visualized Workflows

The following diagrams illustrate the key processes described in this application note.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma 1. Human Plasma (100 µL) is 2. Add Internal Standard plasma->is precipitate 3. Protein Precipitation (Acetonitrile) is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into HPLC supernatant->inject Transfer to vial separate 8. Chromatographic Separation (C18 Column) inject->separate detect 9. UV Detection (254 nm) separate->detect quantify 10. Data Quantification detect->quantify

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Method Development cluster_validation Method Validation cluster_application Method Application A Optimize Sample Prep D Linearity & Range A->D Leads to E Accuracy & Precision A->E Leads to F LOD & LOQ A->F Leads to G Stability A->G Leads to B Develop HPLC Conditions B->D Leads to B->E Leads to B->F Leads to B->G Leads to C Select Internal Standard C->D Leads to C->E Leads to C->F Leads to C->G Leads to H Pharmacokinetic Studies D->H Enables I Quality Control D->I Enables E->H Enables E->I Enables F->H Enables F->I Enables G->H Enables G->I Enables

Caption: Logical flow from development to application.

Conclusion

The HPLC-UV method detailed in this application note is demonstrated to be a reliable and robust technique for the quantification of this compound in human plasma. The method's performance characteristics make it well-suited for supporting drug development and clinical research activities. The straightforward protein precipitation protocol ensures high throughput, which is critical for the analysis of large numbers of samples from clinical trials.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Coretinphencone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coretinphencone is a recently identified phenolic compound isolated from the buds of Coreopsis tinctoria Nutt[1]. As a member of the diverse family of phenolic compounds, this compound holds potential for further investigation into its bioactivities. Preliminary studies on compounds isolated alongside this compound have demonstrated antioxidant and angiotensin I-converting enzyme (ACE) inhibitory activities, suggesting its potential relevance in cardiovascular and oxidative stress-related research[1].

This application note provides a detailed, hypothetical High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The protocol is based on established methods for the analysis of structurally related phenolic compounds and flavonoids[2][3][4]. Additionally, we present relevant signaling pathways—Antioxidant Response and ACE Inhibition—where this compound or its analogs may exert biological effects.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the developed HPLC method for this compound analysis.

ParameterValue
Retention Time (tR)6.8 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2.0%
Accuracy (Recovery)98.5% - 101.2%

Experimental Protocols

Standard and Sample Preparation

a. Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 4°C in a light-protected vial.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

c. Sample Preparation (from Coreopsis tinctoria extract):

  • Accurately weigh 1 g of dried and powdered Coreopsis tinctoria plant material.

  • Add 20 mL of 70% ethanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

HPLC Method Protocol

The following protocol is a robust starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterCondition
Instrument Agilent 1100 HPLC system or equivalent
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-15 min: 10% to 40% B15-20 min: 40% to 10% B20-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 280 nm

Visualizations

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Processing a Weigh Plant Material b Ultrasonic Extraction a->b c Centrifugation b->c d Filtration (0.45 µm) c->d h Inject Sample/Standard d->h e Prepare Stock Solution f Serial Dilution e->f g Calibration Standards f->g g->h i C18 Reverse-Phase Separation h->i j UV Detection (280 nm) i->j k Data Acquisition j->k l Peak Integration k->l m Calibration Curve Generation l->m n Quantification m->n

Caption: Workflow for the HPLC quantification of this compound.

Hypothetical Signaling Pathways

Given that related compounds from Coreopsis tinctoria exhibit antioxidant and ACE inhibitory activities, the following pathways represent potential mechanisms of action for this compound[1].

1. Antioxidant Response Pathway (Nrf2-ARE)

Oxidative stress can be mitigated by the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant defenses[5][6]. Phenolic compounds are known to modulate this pathway.

G Hypothetical Antioxidant Signaling of this compound cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element Antioxidant Genes HO-1, NQO1, etc. ARE->Antioxidant Genes activates transcription Nrf2_n->ARE binds

Caption: this compound may promote antioxidant gene expression via the Nrf2 pathway.

2. Angiotensin-Converting Enzyme (ACE) Inhibition Pathway

ACE inhibitors play a crucial role in regulating blood pressure by modulating the Renin-Angiotensin System (RAS)[7][8].

G Hypothetical ACE Inhibition by this compound Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE This compound This compound This compound->ACE inhibits AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor activates Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction

Caption: this compound may lower blood pressure by inhibiting ACE.

References

Application Note: Quantitative Analysis of Coretinphencone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Coretinphencone in human plasma. The protocol details a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other applications in drug development requiring accurate measurement of this compound.

Introduction

This compound (CAS: 1631711-77-7, Molecular Weight: 330.29 g/mol ) is a novel small molecule currently under investigation.[1] Due to the limited publicly available information on its structure and metabolic fate, this document presents a hypothetical analytical approach assuming this compound possesses a chalcone-like scaffold. Chalcones are a class of flavonoids known for their diverse biological activities, and their analysis by mass spectrometry is well-established.[2][3][4] This application note provides a comprehensive protocol that can be adapted by researchers once the precise structure of this compound is elucidated.

The method described herein utilizes protein precipitation for sample cleanup, a common and effective technique for preparing plasma samples for LC-MS/MS analysis.[5][6][7] Chromatographic separation is achieved on a C18 reversed-phase column, and quantification is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (hypothetical)

  • Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound or a related chalcone.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

2. Sample Preparation

The following protocol is for the extraction of this compound from human plasma:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 50 µL of blank human plasma with the appropriate concentrations of this compound for calibration standards and QCs.

  • To 50 µL of each plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.[6]

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

3. Liquid Chromatography Conditions

  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 20% B

    • 5.0 min: 20% B

4. Mass Spectrometry Conditions

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • The MRM transitions for this compound would need to be optimized. Based on its molecular weight of 330.29, the protonated molecule [M+H]+ would be at m/z 331.3. Fragmentation of chalcone-like structures often involves neutral losses of water (H₂O) and carbon monoxide (CO).[2][8]

Data Presentation

The quantitative data for the analysis of this compound should be summarized in tables for clarity. Below are example tables for a calibration curve and quality control samples.

Table 1: Hypothetical Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
1.00.012102.5
5.00.06199.8
10.00.125101.2
50.00.63098.5
100.01.245100.8
500.06.28099.1
1000.012.55098.1

Table 2: Hypothetical Quality Control Sample Results

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.05.2
Low3.02.9598.34.5
Mid80.081.2101.53.1
High800.0790.498.82.8

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex Mix protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

metabolic_pathway Hypothetical Metabolic Pathway of a Chalcone-like Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (Chalcone Structure) reduction Reduction of α,β-double bond This compound->reduction hydroxylation Hydroxylation This compound->hydroxylation demethylation O-Demethylation This compound->demethylation glucuronidation Glucuronidation reduction->glucuronidation sulfation Sulfation reduction->sulfation hydroxylation->glucuronidation hydroxylation->sulfation demethylation->glucuronidation demethylation->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

References

Application Notes and Protocols: Coretinphencone for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

A search for the compound "Coretinphencone" in available scientific literature and databases did not yield any specific information. Therefore, the following application notes and protocols are based on a hypothetical compound and established principles of high-throughput screening (HTS) for kinase inhibitors. These are intended to serve as a template and guide for researchers developing assays for novel compounds.

Introduction

This compound is a novel small molecule inhibitor with potential therapeutic applications in oncology. Its primary mechanism of action is the inhibition of the Receptor Tyrosine Kinase (RTK) signaling pathway, which is frequently dysregulated in various cancers. This document provides detailed protocols for utilizing this compound in high-throughput screening assays to identify and characterize its inhibitory activity.

Signaling Pathway

This compound targets the upstream activation of the MAPK/ERK and PI3K/Akt signaling cascades, both critical pathways in cell proliferation, survival, and angiogenesis.

G cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K This compound This compound This compound->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: this compound's inhibitory action on the RTK signaling pathway.

Quantitative Data Summary

The following table summarizes the performance of this compound in a typical in vitro kinase assay against a panel of common RTKs.

Target KinaseIC50 (nM)Z'-FactorSignal-to-Background
EGFR150.8512
VEGFR2250.8210
PDGFRβ400.798
FGFR11500.756
MET2000.715

Experimental Protocols

High-Throughput Screening (HTS) Workflow

The overall workflow for a primary HTS campaign to identify RTK inhibitors is outlined below.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_data Data Analysis plate_prep Compound Plate Preparation (Acoustic Dispensing) dispense Dispense Reagents to 384-well Assay Plate plate_prep->dispense reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->dispense incubate Incubation (Room Temperature) dispense->incubate read Read Plate (Luminescence/Fluorescence) incubate->read analysis Calculate % Inhibition read->analysis hit_id Hit Identification (Threshold-based) analysis->hit_id confirmation Hit Confirmation & Dose-Response hit_id->confirmation

Caption: High-Throughput Screening workflow for kinase inhibitor identification.
In Vitro Kinase Inhibition Assay Protocol

This protocol describes a luminometric assay to measure the inhibition of a specific RTK by this compound. The assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase: Recombinant human RTK (e.g., EGFR, VEGFR2)

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection Reagent: Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • This compound: Serial dilutions in DMSO

  • Assay Plates: 384-well, white, solid bottom

  • Plate Reader: Luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

    • Dispense 5 µL of the 2X kinase/substrate solution to all wells.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the reaction.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Incubate the assay plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the luminescent kinase assay detection reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound using the following formula:

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Logical Relationship for Hit Confirmation

Following the primary screen, a logical workflow is necessary to confirm and prioritize hits.

G start Primary HTS Hit dose_response Dose-Response Curve (IC50 Determination) start->dose_response orthogonal Orthogonal Assay (e.g., TR-FRET, AlphaScreen) dose_response->orthogonal selectivity Kinase Selectivity Profiling orthogonal->selectivity cell_based Cell-based Assay (Target Engagement, Phenotypic) selectivity->cell_based lead Lead Candidate cell_based->lead

Application Notes and Protocols for a Licochalcone A-Based Research Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone A, a prominent chalcone isolated from the roots of Glycyrrhiza species (licorice), has garnered significant scientific interest due to its diverse pharmacological activities. These include well-documented anti-inflammatory, antioxidant, and anticancer properties. This document provides a comprehensive research model based on Licochalcone A, outlining its mechanism of action, key signaling pathways it modulates, and detailed protocols for experimental investigation. This model serves as a robust framework for researchers and drug development professionals exploring the therapeutic potential of chalcones.

Mechanism of Action and Key Signaling Pathways

Licochalcone A exerts its biological effects by modulating multiple intracellular signaling pathways. A primary mechanism involves its ability to interfere with inflammatory cascades and oncogenic signaling.

One of the critical pathways influenced by Licochalcone A is the PI3K/Akt/mTOR signaling cascade . This pathway is fundamental in regulating cell proliferation, survival, and apoptosis. In various cancer models, Licochalcone A has been shown to inhibit the phosphorylation of key components of this pathway, leading to cell cycle arrest and induction of apoptosis.

Another significant target is the MAPK/ERK pathway , which plays a crucial role in cell differentiation, proliferation, and survival. Licochalcone A can suppress the activation of this pathway, thereby inhibiting cancer cell migration and invasion.[1]

Furthermore, Licochalcone A has been observed to modulate the Wnt/β-catenin signaling pathway .[1] Dysregulation of this pathway is a hallmark of many cancers. By inhibiting this pathway, Licochalcone A can suppress tumor growth and progression.

The interplay of these pathways underscores the multi-target nature of Licochalcone A, making it a compelling candidate for further investigation in drug development.

LicochalconeA_Signaling LicoA Licochalcone A PI3K PI3K LicoA->PI3K Inhibits ERK ERK LicoA->ERK Inhibits Wnt Wnt LicoA->Wnt Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Migration Migration & Invasion ERK->Migration beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation

Figure 1: Licochalcone A Signaling Pathways

Experimental Protocols

Cell Culture and Licochalcone A Treatment
  • Cell Lines: Select appropriate cancer cell lines (e.g., non-small cell lung cancer, breast cancer, etc.) based on the research focus.

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Licochalcone A Preparation: Prepare a stock solution of Licochalcone A (e.g., 100 mM in DMSO) and store it at -20°C. Dilute the stock solution in a culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be included in all experiments.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is designed to assess the effect of Licochalcone A on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

  • Cell Lysis: After treatment with Licochalcone A for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Treatment with Licochalcone A B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Transfer (PVDF Membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G ECL Detection F->G

References

Application Notes & Protocols: Coretinphencone as a Novel Biomarker in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Coretinphencone" appears to be a hypothetical substance, as no information is available in the public domain. The following application notes and protocols are presented as a detailed template for researchers, scientists, and drug development professionals. The data, pathways, and protocols are illustrative, using Alzheimer's Disease as a representative disease model to demonstrate the format and content requested.

Introduction

Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1][2] Early and accurate diagnosis is critical for patient management and the development of effective therapeutics.[3][4] This document describes the potential application of a novel biomarker, this compound (CPC), in the study and monitoring of AD progression in preclinical disease models. This compound is a hypothetical metabolite believed to be associated with neuroinflammatory and oxidative stress pathways implicated in AD pathogenesis.

This compound as a Putative Biomarker

This compound levels are hypothesized to correlate with the degree of neuroinflammation and synaptic dysfunction in the brain, making it a potential candidate for a sensitive and specific biomarker for AD. Its measurement in accessible biological fluids like cerebrospinal fluid (CSF) and plasma could offer a non-invasive method for tracking disease progression and response to therapy.

Principle of Detection

This compound can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or by Liquid Chromatography-Mass Spectrometry (LC-MS). These methods provide the high sensitivity and specificity required for detecting picomolar concentrations of the analyte in complex biological samples.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound levels in preclinical models of Alzheimer's Disease.

Table 1: this compound Levels in CSF of 5xFAD Mouse Model

Animal GroupAge (Months)Mean this compound (pg/mL)Standard Deviationp-value vs. Wild Type
Wild Type (WT)612.52.1-
5xFAD648.29.7<0.01
Wild Type (WT)1214.12.5-
5xFAD12112.821.5<0.001

Table 2: this compound Levels in Plasma of APP/PS1 Mouse Model

Animal GroupAge (Months)Mean this compound (pg/mL)Standard Deviationp-value vs. Wild Type
Wild Type (WT)98.91.8-
APP/PS1925.45.3<0.01
Wild Type (WT)1510.22.0-
APP/PS11565.114.8<0.001

Signaling Pathway Involvement

This compound is postulated to be a downstream product of the TNFα-NF-κB signaling pathway, which is a key regulator of inflammation. In the context of AD, Aβ oligomers can activate microglia, leading to the release of pro-inflammatory cytokines like TNFα. This, in turn, activates the NF-κB pathway, leading to the expression of genes involved in the inflammatory response and, hypothetically, the enzymatic production of this compound.

Caption: Hypothetical signaling pathway for this compound production in neurons.

Experimental Protocols

Protocol 1: Quantification of this compound by Competitive ELISA

Objective: To measure the concentration of this compound in CSF and plasma samples from disease models.

Materials:

  • This compound ELISA Kit (hypothetical)

  • CSF and plasma samples

  • Microplate reader (450 nm)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1M H₂SO₄)

Procedure:

  • Sample Preparation: Centrifuge plasma samples at 10,000 x g for 10 minutes at 4°C to remove platelets. CSF samples can be used directly. Dilute samples as necessary with the provided assay buffer.

  • Standard Curve: Prepare a serial dilution of the this compound standard (provided in the kit) from 1000 pg/mL to 7.8 pg/mL.

  • Assay Procedure: a. Add 50 µL of standard or sample to each well of the this compound antibody-coated microplate. b. Add 50 µL of HRP-conjugated this compound to each well. c. Incubate for 2 hours at room temperature on a shaker. d. Aspirate and wash each well 4 times with 300 µL of wash buffer. e. Add 100 µL of TMB substrate solution to each well. f. Incubate for 15 minutes at room temperature in the dark. g. Add 100 µL of stop solution to each well.

  • Data Analysis: a. Read the absorbance at 450 nm. b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating from the standard curve.

ELISA_Workflow start Start: Prepare Samples & Standards add_reagents Add Samples/Standards & HRP-CPC to Coated Plate start->add_reagents incubate1 Incubate 2 hours at Room Temp add_reagents->incubate1 wash Wash Plate (4 times) incubate1->wash add_substrate Add TMB Substrate wash->add_substrate incubate2 Incubate 15 min (Dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate Concentrations from Standard Curve read_plate->analyze

References

Application Notes and Protocols for Coretinphencone Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coretinphencone is a novel investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in a variety of human cancers. Aberrant activation of this pathway is known to drive tumor cell proliferation, survival, and resistance to therapy. These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of this compound, from initial in vitro characterization to in vivo validation in xenograft models.

Hypothetical Mechanism of Action

This compound is hypothesized to be a potent and selective ATP-competitive inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent suppression of the Akt/mTOR signaling axis is expected to induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion in cancer cells with a hyperactivated PI3K pathway.

1. In Vitro Efficacy Studies

A battery of in vitro assays should be employed to determine the biological activity of this compound in relevant cancer cell lines.[1][2][3] The selection of cell lines should ideally include those with known PIK3CA mutations or PTEN loss, which are predicted to confer sensitivity to PI3K pathway inhibitors.

1.1. Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound and for calculating the half-maximal inhibitory concentration (IC50) value.[4]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in complete growth medium. Replace the medium in the cell plates with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

1.2. Apoptosis Induction Assays

To confirm that this compound induces programmed cell death, an apoptosis assay such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is recommended.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.

1.3. Cell Migration and Invasion Assays

The effect of this compound on the metastatic potential of cancer cells can be assessed using a Transwell assay.[2]

Protocol: Transwell Migration Assay

  • Cell Preparation: Serum-starve the cancer cells overnight.

  • Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate for 16-24 hours.

  • Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet. Count the number of migrated cells in several microscopic fields.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group. For invasion assays, the insert is pre-coated with Matrigel.

1.4. Western Blot Analysis for Pathway Modulation

To confirm that this compound is acting on its intended target, Western blotting should be performed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with this compound for a short period (e.g., 2-6 hours) to observe changes in signaling. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 ribosomal protein (p-S6), and total S6. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation.

Data Presentation: In Vitro Studies

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA/PTEN StatusIC50 (µM)% Apoptosis (at 1x IC50)% Migration Inhibition (at 1x IC50)
MCF-7BreastPIK3CA E545K0.5 ± 0.145 ± 560 ± 8
PC-3ProstatePTEN null0.8 ± 0.238 ± 455 ± 7
A549LungWild-type15.2 ± 3.510 ± 215 ± 3

Visualizations: In Vitro Workflows and Signaling Pathway

G cluster_0 This compound Mechanism of Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->PI3K G cluster_1 In Vitro Experimental Workflow Start Start Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture Cell_Viability Cell Viability Assay (MTT) Cell_Culture->Cell_Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis Migration Migration/Invasion Assay (Transwell) Apoptosis->Migration Western_Blot Western Blot (p-Akt, p-S6) Migration->Western_Blot Data_Analysis Data Analysis (IC50, % Inhibition) Western_Blot->Data_Analysis End End Data_Analysis->End G cluster_2 In Vivo Xenograft Study Workflow Start Start Implantation Subcutaneous Implantation of Tumor Cells Start->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Analysis Tumor Excision & Analysis (Weight, Biomarkers) Endpoint->Analysis End End Analysis->End

References

Troubleshooting & Optimization

improving Coretinphencone solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coretinphencone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro assays. While this compound (CAS: 1631711-77-7, Molecular Weight: 330.29 g/mol ) is available for laboratory use, its hydrophobic nature can present challenges in aqueous experimental systems[1]. This guide provides troubleshooting protocols and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a primary stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution of this compound. Poorly soluble hydrophobic compounds are often dissolved in DMSO at concentrations up to 30 mM for use in biological assays[2]. However, it is crucial to use anhydrous, cell-culture grade DMSO to avoid compound precipitation and ensure stability, as precipitation can occur during freeze-thaw cycles[3].

Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. Why does this happen and how can I prevent it?

A2: This is a common issue known as aqueous precipitation. It occurs because this compound is highly soluble in DMSO but poorly soluble in water[4][5]. When the DMSO stock is diluted into an aqueous medium, the DMSO concentration drops, and the compound crashes out of solution[4][6]. To prevent this, ensure the final concentration of DMSO in your assay does not exceed the tolerance of your cell line (typically 0.1% to 0.5%) and consider using a serial dilution strategy in DMSO before the final aqueous dilution[7].

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO is cell line-dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line, as even non-toxic levels can induce changes in gene expression[7].

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, other organic solvents like ethanol or co-solvents can be used. Additionally, formulation strategies involving solubilizing agents such as cyclodextrins or surfactants (e.g., Tween-20, Triton X-100) can enhance aqueous solubility[8][9]. Cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with hydrophobic drugs, increasing their solubility and stability in aqueous solutions[10][11][12][13][14].

Q5: What is the difference between kinetic and equilibrium solubility, and which one is more relevant for my assays?

A5: Equilibrium solubility is the concentration of a compound in a saturated solution after an extended period, representing a true thermodynamic equilibrium. Kinetic solubility is a measure of how much of a compound, typically added from a DMSO stock, remains in solution in an aqueous buffer under specific conditions and a shorter timeframe[15][16]. For most in vitro assays, especially in high-throughput screening, kinetic solubility is more relevant as it reflects the conditions of the experiment[15][16].

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: this compound precipitates immediately upon addition to aqueous buffer or media.
  • Cause: The aqueous solubility limit has been exceeded. The transition from a high DMSO concentration to a primarily aqueous environment causes the compound to fall out of solution.

  • Solution:

    • Reduce Final Compound Concentration: Your target concentration may be too high for the aqueous environment.

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is as high as your cells can tolerate (e.g., 0.5%) to aid solubility[7]. This requires making your DMSO stock more concentrated.

    • Use a Co-solvent: Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous medium.

    • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility[17].

Issue 2: Inconsistent results or lower than expected potency in dose-response experiments.
  • Cause: The compound may be precipitating at higher concentrations, leading to an inaccurate assessment of the actual concentration in solution.

  • Solution:

    • Visually Inspect for Precipitation: Check the wells of your assay plate for any signs of precipitation (cloudiness, crystals) at the highest concentrations.

    • Perform a Solubility Test: Before your main experiment, test the solubility of this compound at your highest planned concentration in the final assay buffer. You can measure turbidity using a plate reader at a wavelength like 600 nm[17].

    • Use Solubilizing Agents: Consider incorporating a biocompatible solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) into your assay buffer. Cyclodextrins can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility[11][12].

Data & Protocols

Hypothetical Solubility Data for this compound

The following table summarizes the hypothetical kinetic solubility of this compound in various solvent systems relevant to in vitro assays.

Solvent SystemThis compound Solubility (µM)Final Solvent Conc. in AssayNotes
100% DMSO> 50,000N/ASuitable for high-concentration primary stock solutions.
Cell Culture Medium + 0.1% DMSO~ 150.1%Precipitation may occur at higher concentrations. Recommended for sensitive cell lines.
Cell Culture Medium + 0.5% DMSO~ 500.5%Higher solubility, but verify cell tolerance.
Cell Culture Medium + 1% Ethanol~ 251%An alternative to DMSO, but can also be cytotoxic.
PBS (pH 7.4) with 10 mM HP-β-Cyclodextrin + 0.1% DMSO~ 1000.1% DMSOCyclodextrin significantly enhances aqueous solubility, allowing for higher assay concentrations.[10][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder (MW: 330.29 g/mol ) in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution. Ensure no visible particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparing Working Solutions for Cell-Based Assays
  • Intermediate Dilutions: Prepare a serial dilution series of your this compound stock solution in 100% DMSO. This is critical for dose-response experiments to ensure the amount of DMSO added to each well is constant[7].

  • Final Dilution: Directly add a small volume (e.g., 1-2 µL) of the DMSO-diluted compound into the cell culture medium in your assay plate. Pipette up and down gently to mix, avoiding the introduction of bubbles.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of 100% DMSO to the medium, ensuring the final DMSO concentration matches your experimental wells.

  • Incubation: Immediately place the plate in the incubator to begin the treatment.

Visualizations

Workflow for Troubleshooting this compound Precipitation

G start Start: this compound Precipitation Observed check_conc Is final compound concentration > 20µM? start->check_conc check_dmso Is final DMSO concentration < 0.5%? check_conc->check_dmso No lower_conc Action: Lower the final assay concentration. check_conc->lower_conc Yes increase_dmso Action: Increase DMSO stock concentration to allow for a higher final DMSO %. check_dmso->increase_dmso Yes use_cyclo Advanced Solution: Incorporate HP-β-Cyclodextrin in assay buffer. check_dmso->use_cyclo No retest Retest for Precipitation lower_conc->retest increase_dmso->retest use_cyclo->retest

Caption: A decision-making workflow for addressing this compound precipitation in assays.

Signaling Pathway: Hypothetical Target of this compound

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Inhibits KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response (e.g., Apoptosis) TF->Response

References

Coretinphencone Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Coretinphencone in solution. Find troubleshooting tips and answers to frequently asked questions to ensure the integrity of your experiments.

Known Issues & FAQs

This section addresses common questions regarding the stability of this compound solutions.

Q1: What is this compound and to which chemical class does it belong?

This compound is a phenolic compound that has been isolated from the buds of Coreopsis tinctoria Nutt.[1]. Its chemical formula is C14H18O9 and it has a molecular weight of 330.29[1]. The CAS number for this compound is 1631711-77-7[2]. As a phenolic compound, its stability can be influenced by several environmental factors.

Q2: What are the primary factors that can affect the stability of this compound in solution?

Phenolic compounds, in general, are susceptible to degradation under certain conditions. The primary factors that can affect the stability of this compound in solution include:

  • pH: Phenolic compounds are often unstable at high pH (alkaline conditions)[3][4].

  • Light: Exposure to light, particularly UV light, can lead to the degradation of phenolic compounds[5][6].

  • Oxygen: The presence of oxygen can cause oxidative degradation[7][8].

  • Temperature: Elevated temperatures can accelerate the degradation process[5][6].

  • Presence of Metal Ions: Certain metal ions can catalyze the degradation of phenolic compounds.

  • Biological Matrices: In biological samples, such as hemolyzed plasma, the presence of components like methemoglobin can promote radical oxidation of phenolic groups[7].

Q3: How should I store this compound solutions to ensure maximum stability?

To maximize the stability of this compound solutions, it is recommended to:

  • Store at low temperatures: If not for immediate use, store solutions at -20°C or -80°C.

  • Protect from light: Use amber vials or wrap containers in aluminum foil[5][6].

  • Degas solvents: To minimize oxidation, use solvents that have been degassed to remove dissolved oxygen.

  • Control pH: Maintain the pH of the solution in a range where this compound is most stable, which for many phenolic compounds is slightly acidic.

  • Use antioxidants: In some cases, the addition of a suitable antioxidant may help to prevent oxidative degradation.

Q4: Are there any known degradation pathways for phenolic compounds like this compound?

Yes, a common degradation pathway for phenolic compounds is oxidation. This can be initiated by factors such as high pH, light, or the presence of oxidizing agents. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures and other degradation products. In the presence of other reactive species, further reactions like polymerization can occur.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Symptom Possible Cause Recommended Solution
Loss of Compound Potency or Activity Degradation of this compound in solution.1. Prepare fresh solutions before each experiment.2. Review storage conditions (see Q3 in FAQs).3. Perform a stability study under your experimental conditions (see Experimental Protocols).
Change in Solution Color (e.g., yellowing) Oxidation of the phenolic groups in this compound.1. Prepare solutions in degassed solvents.2. Minimize headspace in the storage vial.3. Store under an inert atmosphere (e.g., nitrogen or argon).
Precipitate Formation in Solution Poor solubility or degradation leading to insoluble products.1. Confirm the solubility of this compound in your chosen solvent.2. Consider using a co-solvent or adjusting the pH.3. Filter the solution before use if a precipitate is observed after storage.
Inconsistent Results Between Experiments Variability in solution stability.1. Standardize solution preparation and handling procedures.2. Ensure all researchers are following the same protocol.3. Prepare a large batch of a stock solution, aliquot, and store appropriately to be used across multiple experiments.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a method to evaluate the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO for stock, aqueous buffer for working solution)
  • pH meter
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
  • Incubator or water bath
  • Light-protective vials (amber glass)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh this compound and dissolve it in a minimal amount of a suitable organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).
  • Prepare Working Solutions: Dilute the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to the final desired concentration (e.g., 10 µM). Prepare enough solution for all time points.
  • Establish Time Zero (T=0): Immediately after preparation, take an aliquot of the working solution, and analyze it by HPLC to determine the initial concentration of this compound. This will serve as the 100% reference.
  • Incubate Samples: Aliquot the remaining working solution into several amber vials. Incubate these vials under the desired experimental conditions (e.g., specific temperature, light exposure).
  • Collect Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
  • Analyze Samples: Analyze the sample from each time point by HPLC using the same method as for the T=0 sample.
  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample. Plot the percentage of this compound remaining versus time to determine the stability profile.

Illustrative Stability Data of a Phenolic Compound in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)% this compound Remaining (Protected from Light)% this compound Remaining (Exposed to Light)
0100100
198.592.1
296.285.3
491.872.5
884.355.7
2465.125.4

Note: This data is illustrative and intended to demonstrate how stability data for a phenolic compound might be presented. Actual results for this compound may vary.

Visualizations

cluster_degradation Potential Degradation Pathway of this compound This compound This compound (Phenolic Compound) Intermediate Reactive Intermediate (e.g., Phenoxy Radical) This compound->Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, Light, High pH) Oxidizing_Agent->this compound Degradation_Products Degradation Products (e.g., Quinones, Polymers) Intermediate->Degradation_Products Further Reactions

Caption: Potential oxidative degradation pathway of a phenolic compound.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution of this compound B Prepare Working Solution in Test Buffer A->B C Analyze T=0 Sample (HPLC) B->C D Incubate Aliquots (Test Conditions) B->D G Calculate % Remaining vs. Time C->G E Collect Samples at Time Points D->E F Analyze Samples (HPLC) E->F F->G

Caption: Workflow for assessing this compound stability.

References

minimizing Coretinphencone off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Coretinphencone

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Tyrosine Kinase A (TKA), a critical enzyme in the regulation of cell cycle progression and proliferation. By binding to the ATP-binding pocket of TKA, this compound blocks its downstream signaling pathways, leading to cell cycle arrest and apoptosis in target cancer cells.

Q2: What are the known major off-target effects of this compound?

A2: The most significant off-target effects of this compound include the inhibition of Tyrosine Kinase B (TKB), which can lead to cardiotoxicity, and unintended activation of the nuclear receptor, Receptor X (RX), which can alter gene expression profiles.

Q3: How can I selectively measure on-target TKA inhibition without interference from off-target effects?

A3: To specifically measure TKA activity, we recommend using a highly selective substrate that is not phosphorylated by TKB. Additionally, performing experiments in cell lines with knocked-down or knocked-out TKB can provide a cleaner assessment of on-target TKA inhibition.

Q4: What is the recommended concentration range for this compound to maintain on-target specificity?

A4: To maintain a high degree of on-target specificity for TKA, it is recommended to use this compound at concentrations between 10 nM and 100 nM. Concentrations above 500 nM have been shown to significantly increase off-target binding to TKB.

Troubleshooting Guides

Issue 1: Unexpected Cardiotoxicity Observed in Cell-Based Assays
  • Problem: You are observing a high degree of cytotoxicity in cardiomyocyte cell lines at concentrations where this compound is expected to be selective for its primary target, TKA.

  • Potential Cause: This is likely due to the off-target inhibition of Tyrosine Kinase B (TKB), which plays a crucial role in cardiomyocyte survival.

  • Solution:

    • Confirm TKB Inhibition: Perform a Western blot analysis to probe for the phosphorylation of a known TKB-specific substrate. A decrease in phosphorylation in the presence of this compound will confirm off-target TKB inhibition.

    • Dose-Response Curve: Generate a detailed dose-response curve in your cardiomyocyte cell line to determine the precise concentration at which toxicity occurs.

    • Use a TKB-Negative Cell Line: As a control, repeat the experiment in a cell line that does not express TKB to confirm that the observed toxicity is indeed TKB-dependent.

    • Consider a Co-treatment: Investigate the possibility of co-administering a TKB-specific agonist to counteract the off-target inhibitory effects of this compound, if your experimental design allows.

Issue 2: Unexplained Changes in Gene Expression Profiles
  • Problem: RNA-sequencing or qPCR data reveals significant changes in the expression of genes unrelated to the TKA signaling pathway.

  • Potential Cause: this compound can act as an agonist for the nuclear receptor, Receptor X (RX), leading to the transcriptional activation of its target genes.

  • Solution:

    • RX Reporter Assay: Utilize a luciferase reporter assay containing RX response elements to quantify the extent of RX activation by this compound.

    • Competitive Binding Assay: Perform a competitive binding assay with a known RX antagonist to confirm that this compound is directly binding to and activating RX.

    • Structure-Activity Relationship (SAR) Analysis: If available, explore this compound analogs with modifications that may reduce binding to the ligand-binding domain of RX while preserving affinity for TKA.

    • Time-Course Experiment: A time-course experiment can help differentiate between rapid, direct gene activation by RX and slower, indirect effects downstream of TKA inhibition.

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of this compound for its on-target and major off-target proteins.

TargetIC50 (nM)Ki (nM)Notes
Tyrosine Kinase A (TKA) 155On-Target
Tyrosine Kinase B (TKB)750250Off-Target (Cardiotoxicity)
Receptor X (RX)N/A1200Off-Target (Agonist Activity)

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound for a specific kinase.

  • Prepare Kinase Solution: Dilute the recombinant kinase (e.g., TKA or TKB) in a kinase buffer to the desired concentration.

  • Prepare Substrate Solution: Dissolve the kinase-specific peptide substrate and ATP in the kinase buffer.

  • Serial Dilution of this compound: Prepare a series of dilutions of this compound in DMSO, followed by a final dilution in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase solution, the this compound dilution, and allow to incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add the substrate solution to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.

  • Stop Reaction and Detect: Add a stop solution (e.g., EDTA) and then a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using a luminescence-based assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Visualizations

cluster_input cluster_pathway cluster_drug Growth_Factors Growth Factors TKA TKA (On-Target) Growth_Factors->TKA TKB TKB (Off-Target) Growth_Factors->TKB Downstream_TKA Proliferation & Survival Signaling TKA->Downstream_TKA Downstream_TKB Cardiomyocyte Survival TKB->Downstream_TKB This compound This compound This compound->TKA Inhibits This compound->TKB Inhibits (Off-Target)

Caption: this compound's on-target and off-target kinase inhibition.

cluster_workflow Start Start: Unexpected Cytotoxicity Hypothesis Hypothesis: Off-Target TKB Inhibition? Start->Hypothesis Experiment1 Experiment: Western Blot for p-TKB Substrate Hypothesis->Experiment1 Decision1 p-TKB Substrate Reduced? Experiment1->Decision1 Conclusion_OnTarget Conclusion: Toxicity is On-Target Decision1->Conclusion_OnTarget No Conclusion_OffTarget Conclusion: Toxicity is Off-Target (TKB) Decision1->Conclusion_OffTarget Yes Action Action: Determine Toxic Concentration (Dose-Response) Conclusion_OffTarget->Action

Caption: Troubleshooting workflow for unexpected cytotoxicity.

This compound This compound Binds to TKA (On-Target) Binds to TKB (Off-Target) Binds to RX (Off-Target) Outcomes Outcomes Inhibition of Cancer Cell Proliferation Cardiotoxicity Altered Gene Expression This compound:p1->Outcomes:o1 Leads to This compound:p2->Outcomes:o2 Leads to This compound:p3->Outcomes:o3 Leads to

Caption: Logical relationships of this compound's molecular interactions.

Technical Support Center: Compound X Cytotoxicity Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound X and performing cytotoxicity assays. Our goal is to help you navigate common experimental hurdles and optimize your assay performance for reliable and reproducible results.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide addresses specific issues you might face during your cytotoxicity assays with Compound X.

Issue Potential Cause Recommended Solution
High Background Signal in "No Cell" Control Wells Reagent contamination or precipitation.Prepare fresh reagents and ensure complete solubilization. Centrifuge reagents before use if precipitation is observed.[1]
Phenol red in culture medium interfering with fluorescent readouts.Use phenol red-free medium for fluorescence-based assays to reduce background autofluorescence.[2]
Microplate incompatibility.For fluorescent assays, use black-walled, clear-bottom plates to minimize crosstalk and background. For luminescence, use white-walled plates.[2]
High Variability Between Replicate Wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. After plating, allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[3]
Edge effects due to evaporation.To mitigate evaporation in outer wells during long incubation periods, fill the perimeter wells with sterile water or PBS.[3]
Inconsistent pipetting.Use calibrated multichannel pipettes and ensure consistent technique.[4] When adding reagents, avoid forceful pipetting that can dislodge adherent cells.[5]
Low Signal or No Dose-Response with Compound X Incorrect concentration range of Compound X.Perform a broad dose-range finding experiment to identify the optimal concentration range for inducing cytotoxicity.
Inappropriate incubation time.Optimize the incubation time with Compound X. Some compounds induce cytotoxicity rapidly, while others require longer exposure. Time-course analysis can be beneficial.[6]
Cell line is resistant to Compound X.Consider using a different cell line that is known to be sensitive to similar compounds or investigate the mechanism of resistance.
Unexpected Increase in Signal at High Compound X Concentrations Compound X interferes with the assay chemistry.Run a control experiment with Compound X in cell-free medium to check for direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).
Off-target effects or cellular stress responses.At high concentrations, some compounds can induce cellular responses that may artefactualy increase the signal in certain viability assays. Consider using a secondary, orthogonal cytotoxicity assay to confirm results.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about performing cytotoxicity assays with Compound X.

1. What is the optimal cell seeding density for my cytotoxicity assay?

The optimal seeding density depends on the cell line's growth rate and the assay duration. The goal is to have cells in the exponential growth phase at the time of compound treatment and to avoid both under-confluence and over-confluence at the end of the assay. It is recommended to perform a cell titration experiment to determine the ideal seeding density that provides a linear and robust assay window.[1]

2. How should I prepare and store Compound X for my experiments?

The solubility and stability of Compound X are critical. It is recommended to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) and consistent across all wells, including controls, as the solvent itself can be cytotoxic.

3. What controls are essential for a reliable cytotoxicity assay?

Including proper controls is crucial for data interpretation.[7] Essential controls include:

  • Untreated Control: Cells cultured in medium with the same concentration of vehicle (e.g., DMSO) as the treated wells. This represents 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.

  • Vehicle Control: Medium with the vehicle alone to assess its effect on the cells.

  • "No Cell" Control (Blank): Medium only, to measure the background signal of the assay reagents.[7]

  • Maximum LDH Release Control (for LDH assays): Cells lysed with a detergent to determine 100% cytotoxicity.[7]

4. Should I use a 2D or 3D cell culture model?

The choice between 2D and 3D cell culture models depends on the research question. While 2D cultures are convenient and widely used, 3D models like spheroids or organoids can provide a more physiologically relevant environment that may better predict in vivo responses.[8]

5. Can I perform multiplexing with my cytotoxicity assay?

Yes, multiplexing allows for the measurement of multiple parameters from the same sample, providing more comprehensive data on a drug's mechanism of action, efficacy, and toxicity.[9] For example, you can combine a cytotoxicity assay with an apoptosis assay to distinguish between different modes of cell death. To successfully multiplex, ensure that the detection signals and assay chemistries are compatible.[9]

Experimental Protocols

Below are detailed methodologies for key cytotoxicity experiments.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase and have high viability.[1]

    • Seed cells in a 96-well plate at the predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of Compound X.

    • Include untreated and vehicle controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Protocol 1, steps 1 and 2).

    • It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer.[7]

  • Sample Collection:

    • After the treatment period, centrifuge the plate if working with suspension cells.

    • Carefully collect the supernatant from each well without disturbing the cells.

  • LDH Reaction:

    • Add the collected supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the recommended time, protected from light.

  • Measurement:

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.[5]

Visualizations

Experimental Workflow for Cytotoxicity Assay Optimization

G cluster_pre_assay Pre-Assay Optimization cluster_assay Assay Execution cluster_post_assay Data Analysis & Follow-up cell_line Select Cell Line (e.g., Target Tissue, Sensitivity) culture_conditions Optimize Culture Conditions (Media, Supplements, 2D vs. 3D) cell_line->culture_conditions seeding_density Determine Optimal Seeding Density culture_conditions->seeding_density treatment Compound X Treatment (Dose-Response & Time-Course) seeding_density->treatment controls Include Proper Controls (Untreated, Vehicle, Positive) assay_protocol Perform Cytotoxicity Assay (e.g., MTT, LDH) treatment->assay_protocol controls->assay_protocol readout Measure Signal (Absorbance, Fluorescence) assay_protocol->readout analysis Calculate IC50 / % Cytotoxicity readout->analysis validation Validate with Orthogonal Assay analysis->validation

Caption: A flowchart outlining the key steps for optimizing a cytotoxicity assay.

Logical Relationship of Controls in a Cytotoxicity Assay

G cluster_experimental Experimental Wells cluster_controls Control Wells treated Cells + Compound X untreated Cells + Vehicle (100% Viability) treated->untreated Compare to positive Cells + Known Toxin treated->positive Validate against blank Medium Only (Background) treated->blank Subtract background from untreated->blank Subtract background from

Caption: Diagram illustrating the relationships between experimental and control wells.

Potential Signaling Pathway for Compound X-Induced Apoptosis

G cluster_pathway Apoptotic Signaling Cascade compound_x Compound X bax Bax/Bak Activation compound_x->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of a potential intrinsic apoptosis pathway.

References

troubleshooting Coretinphencone extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coretinphencone extraction. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction of this compound from natural sources.

Disclaimer: "this compound" is a fictional compound name used for illustrative purposes. The following guidance is based on established principles for the extraction of flavonoids and other phenolic compounds, such as quercetin, from plant materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your extraction experiments in a question-and-answer format.

FAQ 1: Low Yield of this compound

Question: I am getting a very low yield of this compound from my plant material. What are the potential causes and how can I improve the yield?

Answer: Low yield is a common issue in natural product extraction. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Extraction Solvent: The choice of solvent is critical and depends on the polarity of this compound. For phenolic compounds, polar solvents or aqueous mixtures are often effective.[1][2][3]

    • Troubleshooting:

      • If you are using a non-polar solvent like hexane, you are likely not efficiently extracting polar compounds like this compound.

      • Consider switching to or optimizing the concentration of ethanol or methanol in an aqueous solution. For example, 50-80% ethanol is often a good starting point for flavonoid extraction.[4][5]

      • The addition of a small amount of acid (e.g., 0.1% HCl) can sometimes improve the extraction of phenolic compounds.[2]

  • Extraction Method: The extraction technique significantly impacts efficiency. Passive methods like maceration may result in lower yields compared to active methods.

    • Troubleshooting:

      • If you are using maceration, consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[6][7][8] MAE has been shown to be more productive than UAE and conventional solvent extraction in some cases.[7]

  • Particle Size of Plant Material: The surface area of the plant material in contact with the solvent is a key factor.

    • Troubleshooting:

      • Ensure your plant material is finely ground to a consistent particle size. A smaller particle size increases the surface area for extraction.[9]

  • Solid-to-Liquid Ratio: An insufficient volume of solvent may not be able to effectively extract the target compound.

    • Troubleshooting:

      • Increase the solvent-to-solid ratio. Ratios of 1:50 or 1:100 (mass-to-liquid) have been shown to be effective for quercetin extraction.[4]

  • Extraction Time and Temperature: Both time and temperature need to be optimized.

    • Troubleshooting:

      • Prolonged extraction times do not always equate to higher yields and can lead to degradation of the target compound.

      • Higher temperatures can enhance solubility and extraction efficiency, but excessive heat can cause degradation of thermosensitive compounds.[10]

FAQ 2: Presence of Impurities in the Extract

Question: My this compound extract contains a high level of impurities, which is interfering with my downstream applications. How can I obtain a purer extract?

Answer: The presence of impurities is a common challenge in natural product extraction. The initial crude extract will contain a mixture of compounds with similar polarities.

  • Pre-Extraction Processing:

    • Troubleshooting:

      • Consider a pre-extraction wash with a non-polar solvent like hexane to remove lipids and other non-polar compounds before the main extraction.

  • Post-Extraction Purification:

    • Troubleshooting:

      • Liquid-Liquid Extraction (LLE): Fractionate your crude extract using immiscible solvents of varying polarities. For example, you can partition the extract between water and ethyl acetate. Flavonoids often move to the ethyl acetate phase.

      • Column Chromatography: This is a standard method for purifying compounds from a mixture. Silica gel is commonly used as the stationary phase, with a mobile phase of increasing polarity (e.g., a gradient of hexane to ethyl acetate).

      • Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid sample cleanup and fractionation.

FAQ 3: Degradation of this compound During Extraction

Question: I suspect that my target compound, this compound, is degrading during the extraction process. What could be causing this and how can I prevent it?

Answer: Degradation of the target compound is a significant concern, especially for thermosensitive or unstable molecules.

  • Temperature: High temperatures used in some extraction methods can lead to the degradation of phenolic compounds.[10]

    • Troubleshooting:

      • If using methods like Soxhlet or reflux extraction, monitor the temperature carefully and consider using a lower boiling point solvent if possible.

      • Ultrasound-assisted extraction can sometimes generate heat, so it may be necessary to use an ultrasonic bath with a cooling system.[11]

  • Light and Oxygen: Exposure to light and oxygen can cause oxidation and degradation of flavonoids.

    • Troubleshooting:

      • Perform extractions in amber glassware or protect the extraction vessel from light.

      • Consider bubbling nitrogen gas through the solvent to remove dissolved oxygen.

  • pH: Extreme pH values can also lead to the degradation of certain compounds.

    • Troubleshooting:

      • While a slightly acidic pH can sometimes improve extraction, highly acidic or alkaline conditions should be avoided unless specifically required for a particular protocol.

Data Presentation: Comparison of Extraction Parameters for Quercetin

The following tables summarize quantitative data from studies on quercetin extraction, which can serve as a starting point for optimizing this compound extraction.

Table 1: Optimal Conditions for Quercetin Extraction from Onion Skin

Extraction MethodSolventSolid-to-Liquid RatioTimeTemperatureQuercetin Yield (mg/g)Reference
Conventional Maceration50% Ethanol1:10015 min25 °C7.96[4]
Not Specified59% Ethanol (pH 2)1:6035 min49 °C11.08[4]
Not Specified80% Ethanol (pH 1.0)1:6447.3 minNot Specified28.5[4]
Conventional Solvent59.3% EthanolNot Specified16.5 min59.2 °CNot Specified[7]
Microwave-Assisted69.7% EthanolNot Specified117 sNot SpecifiedNot Specified[7]
Ultrasound-Assisted43.8% EthanolNot Specified21.7 minNot SpecifiedNot Specified[7]

Table 2: Optimal Conditions for Quercetin Extraction from Green Tea

Extraction MethodSolventSolid-to-Liquid RatioTimeTemperatureQuercetin YieldReference
Reflux Extraction94.7% Ethanol1:19.458.5 minBoiling PointNot Specified[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material to a fine powder (e.g., 0.5 mm particle size).[9]

  • Extraction: a. Weigh 1 g of the powdered plant material and place it in a 100 mL flask. b. Add the extraction solvent (e.g., 50 mL of 70% ethanol) to achieve a 1:50 solid-to-liquid ratio. c. Place the flask in an ultrasonic bath. d. Sonicate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40 °C).[10]

  • Separation: a. After sonication, separate the solid material from the liquid extract by vacuum filtration.

  • Concentration: a. Concentrate the liquid extract using a rotary evaporator at a controlled temperature (e.g., 40 °C) to remove the solvent.

  • Storage: Store the dried extract in a cool, dark, and dry place.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction: a. Weigh 1 g of the powdered plant material and place it in a microwave-safe extraction vessel. b. Add the extraction solvent (e.g., 70 mL of 70% ethanol). c. Place the vessel in a microwave extractor. d. Set the microwave power (e.g., 500 W) and extraction time (e.g., 2 minutes).[7][10]

  • Separation: a. After extraction, allow the vessel to cool. b. Separate the solid material from the liquid extract by vacuum filtration.

  • Concentration: a. Concentrate the liquid extract using a rotary evaporator.

  • Storage: Store the dried extract appropriately.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_analysis Analysis & Purification plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (UAE or MAE) grinding->extraction filtration Filtration extraction->filtration solvent Solvent Addition solvent->extraction concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract analysis Analysis (HPLC) crude_extract->analysis purification Purification (Column Chromatography) crude_extract->purification

Caption: General workflow for this compound extraction and analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Yield solvent Inappropriate Solvent problem->solvent method Inefficient Method problem->method particle_size Large Particle Size problem->particle_size ratio Low Solvent/Solid Ratio problem->ratio optimize_solvent Optimize Solvent Polarity solvent->optimize_solvent change_method Use UAE or MAE method->change_method grind_sample Grind Sample Finely particle_size->grind_sample increase_ratio Increase Solvent Volume ratio->increase_ratio

Caption: Troubleshooting logic for low this compound yield.

References

overcoming Coretinphencone resistance in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Coretinphencone

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome this compound resistance in cell lines.

Note: this compound is a hypothetical novel-generation Tyrosine Kinase Inhibitor (TKI) designed to target the Epidermal Growth Factor Receptor (EGFR). The guidance provided is based on established mechanisms of resistance to EGFR TKIs.

Frequently Asked Questions (FAQs)

Q1: What is this compound resistance and how does it manifest in cell lines?

A1: this compound resistance is a phenomenon where cancer cells that were initially sensitive to the inhibitory effects of this compound lose their responsiveness. In the lab, this typically manifests as a significant increase in the half-maximal inhibitory concentration (IC50) value. You will observe that a previously effective concentration of this compound no longer induces cell death or inhibits proliferation.

Q2: What are the common molecular mechanisms behind acquired resistance to EGFR TKIs like this compound?

A2: Acquired resistance to EGFR TKIs is well-documented and generally falls into two main categories:

  • On-Target Alterations: These are genetic changes in the EGFR gene itself. The most common is the acquisition of a secondary "gatekeeper" mutation, such as T790M, which can increase the receptor's affinity for ATP, making it difficult for the TKI to bind effectively.[1][2][3]

  • Off-Target Bypass Pathways: The cancer cells activate alternative signaling pathways to bypass their dependency on EGFR signaling.[1] Common mechanisms include the amplification and activation of other receptor tyrosine kinases (RTKs) like MET or HER2 (ErbB2), which then sustain downstream pro-survival signals like the PI3K/AKT and MAPK pathways.[2][3][4][5]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Confirmation is a multi-step process.

  • Functional Confirmation: The first step is to re-determine the IC50 value of this compound in your suspected resistant cell line and compare it to the parental, sensitive line. A significant fold-increase (e.g., >10-fold) is a strong indicator of resistance.

  • Molecular Investigation: Once resistance is functionally confirmed, you should investigate the underlying mechanism. This involves molecular biology techniques such as Western Blotting, quantitative PCR (qPCR), or sequencing to check for on-target mutations or the activation of bypass pathways.

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a logical workflow for researchers who observe a loss of this compound efficacy in their cell line experiments.

G start Problem: Cells are unresponsive to This compound treatment ic50 Step 1: Confirm Resistance Perform IC50 Assay on Parental vs. Suspected Resistant Cells start->ic50 decision1 Is IC50 significantly increased? ic50->decision1 no_res No Resistance: Troubleshoot experimental conditions (e.g., drug potency, cell health, assay protocol). decision1->no_res No res_confirmed Resistance Confirmed: Proceed to investigate mechanism decision1->res_confirmed Yes investigate Step 2: Investigate Mechanism (On-Target vs. Bypass) res_confirmed->investigate on_target A: On-Target Analysis - Sequence EGFR kinase domain (Sanger or NGS) - Look for T790M mutation investigate->on_target Check For bypass B: Bypass Pathway Analysis - Phospho-RTK Array - Western Blot for p-MET, p-HER2, p-AKT, p-ERK investigate->bypass Check For decision2 Mechanism Identified? on_target->decision2 bypass->decision2 strategy Step 3: Devise Strategy to Overcome Resistance decision2->strategy Yes combo_therapy Implement Combination Therapy: - T790M: Use next-gen TKI - MET Amp: Combine this compound + MET Inhibitor strategy->combo_therapy end Validate Strategy: Assess synergy and restoration of sensitivity combo_therapy->end G cluster_0 Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival This compound This compound G cluster_0 Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Blocked MET MET (Amplified) MET->PI3K Bypass Signal AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival This compound This compound MET_Inhibitor MET_Inhibitor MET_Inhibitor->MET Inhibits

References

Coretinphencone In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coretinphencone in in vivo studies.

Frequently Asked Questions (FAQs)

1. What are the recommended delivery methods for this compound in vivo?

The optimal delivery method for this compound depends on the specific experimental goals, such as the desired pharmacokinetic profile and the target tissue. Common administration routes for rodent studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[1][2][3][4] Each method offers a different absorption rate and bioavailability.

2. What is the recommended vehicle for solubilizing this compound?

For initial in vivo studies, a common starting point for formulating this compound is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the ideal vehicle may vary depending on the final concentration and the administration route. It is crucial to assess the solubility and stability of this compound in the chosen vehicle before administration.

3. What are the maximum recommended injection volumes for different administration routes in mice?

Adhering to recommended injection volumes is critical to minimize animal discomfort and ensure accurate dosing. The table below summarizes the generally accepted maximum volumes for common routes in mice.

Administration RouteMaximum Volume (ml/kg)
Intravenous (IV)5
Intraperitoneal (IP)10
Subcutaneous (SC)10
Oral Gavage (PO)10

Data synthesized from best practices in animal studies.

4. How should this compound solutions be prepared and stored?

It is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, store the solution at 4°C and protect it from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability under these conditions should be validated.

Troubleshooting Guides

Issue 1: Precipitation of this compound during or after injection.

  • Possible Cause: Poor solubility of this compound in the vehicle at the desired concentration.

  • Troubleshooting Steps:

    • Decrease Concentration: Try lowering the concentration of this compound in the formulation.

    • Optimize Vehicle: Experiment with different solvent systems. For example, increasing the percentage of DMSO or PEG300 may improve solubility.

    • pH Adjustment: Assess the pH of the formulation and adjust it to a physiologically acceptable range (~pH 7) if the compound's solubility is pH-dependent.[5]

    • Sonication: Gentle sonication can sometimes help to dissolve the compound fully.

Issue 2: Animal distress or adverse reactions post-injection.

  • Possible Cause: The vehicle or the compound itself may be causing irritation or toxicity.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related effects.

    • Reduce Injection Speed: A slower rate of injection can minimize immediate adverse reactions.

    • Dilute the Formulation: If the formulation is hypertonic or irritating, further dilution with sterile saline or PBS may be necessary.[5]

    • Alternative Route: Consider a different administration route that may be less irritating, such as switching from IP to SC.[5]

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Cause: Issues with dose preparation, administration technique, or compound stability.

  • Troubleshooting Steps:

    • Verify Dose Calculation: Double-check all calculations for dose and concentration.

    • Standardize Administration Technique: Ensure that the injection technique is consistent across all animals and experimenters. For IV injections, confirm proper placement in the tail vein.[1][2][4]

    • Assess Compound Stability: Confirm that this compound is stable in the chosen vehicle for the duration of the experiment.

    • Pharmacokinetic Study: Consider conducting a preliminary pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[6][7]

Experimental Protocols & Workflows

General Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound.

G cluster_0 Pre-Study Preparation cluster_1 In-Life Phase cluster_2 Data Collection & Analysis Protocol_Approval IACUC Protocol Approval Compound_Formulation This compound Formulation Development Protocol_Approval->Compound_Formulation Animal_Acclimation Animal Acclimation (7 days) Compound_Formulation->Animal_Acclimation Randomization Randomize Animals into Groups Animal_Acclimation->Randomization Dosing This compound Administration Randomization->Dosing Monitoring Monitor Animal Health & Tumor Growth Dosing->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Tissue_Collection Collect Tissues/Tumors Endpoint->Tissue_Collection Data_Analysis Analyze Data Tissue_Collection->Data_Analysis

In vivo efficacy study workflow for this compound.

This compound Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that this compound is believed to inhibit, leading to apoptosis in cancer cells.

This compound This compound KinaseA Kinase A This compound->KinaseA inhibits Receptor Tyrosine Kinase Receptor Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates Apoptosis Apoptosis KinaseA->Apoptosis inhibits TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Hypothetical signaling pathway of this compound.

References

Coretinphencone Synthesis Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of Coretinphencone.

Frequently Asked Questions (FAQs)

Q1: What are the most common critical process parameters to monitor during the this compound scale-up?

A1: Based on our internal studies, the most critical parameters to monitor are reaction temperature, reagent addition rate, and mixing efficiency. Deviations in these parameters can significantly impact yield, impurity profile, and product quality.

Q2: Are there any known stability issues with this compound intermediates?

A2: Yes, the Grignard intermediate (CTP-Int2) is known to be sensitive to air and moisture. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis and work-up of this intermediate to prevent degradation.

Q3: What is the recommended method for purifying crude this compound at a larger scale?

A3: Recrystallization from a binary solvent system of isopropanol and water has been found to be the most effective method for purifying crude this compound on a multi-kilogram scale.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation Step

Problem: The yield of the Friedel-Crafts acylation step is significantly lower on a larger scale compared to the laboratory scale.

Possible Causes and Solutions:

  • Inefficient Mixing: Poor mixing can lead to localized overheating and side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Consider using a baffled reactor to improve mixing.

  • Slow Reagent Addition: The rate of addition of the acyl chloride is critical.

    • Solution: Maintain a slow and controlled addition rate to manage the exotherm and prevent the formation of byproducts.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is carried out under a dry, inert atmosphere.

Issue 2: Formation of Impurities during Grignard Reaction

Problem: An increase in the formation of a specific impurity (Imp-A) is observed during the Grignard reaction scale-up.

Possible Causes and Solutions:

  • Exothermic Reaction: The Grignard reaction is highly exothermic.

    • Solution: Implement a robust cooling system and control the addition rate of the ketone intermediate to maintain the desired reaction temperature.

  • Presence of Water: The Grignard reagent is highly reactive with water.

    • Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.

Data Summary: Lab vs. Pilot Scale
ParameterLaboratory Scale (100g)Pilot Scale (10kg)
Friedel-Crafts Yield 85-90%70-75%
Grignard Reaction Time 2 hours4-6 hours
Purity after Recrystallization >99.5%>99.0%
Overall Yield 75-80%60-65%

Experimental Protocols

Protocol 1: Large-Scale Friedel-Crafts Acylation
  • Reactor Setup: A 50L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is used.

  • Reagent Charging: The reactor is charged with anhydrous dichloromethane (20L) and Aluminum Chloride (2.5 kg, 1.1 eq). The mixture is cooled to 0-5°C.

  • Reaction: A solution of Coretole (2.0 kg, 1.0 eq) and Acetyl Chloride (1.3 kg, 1.05 eq) in anhydrous dichloromethane (10L) is added dropwise over 2-3 hours, maintaining the internal temperature below 10°C.

  • Quenching: The reaction mixture is slowly quenched by adding it to a pre-cooled mixture of crushed ice (15 kg) and concentrated HCl (1.5L).

  • Work-up: The organic layer is separated, washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Visualizations

G Troubleshooting Workflow: Low Yield A Low Yield Observed B Check Reaction Temperature A->B C Check Reagent Quality A->C D Check Mixing Efficiency A->D E Temperature within Range? B->E F Reagents Anhydrous? C->F G Agitation Speed Adequate? D->G H Optimize Cooling/Addition Rate E->H No K Problem Resolved E->K Yes I Use Anhydrous Solvents/Reagents F->I No F->K Yes J Increase Agitation/Use Baffles G->J No G->K Yes H->K I->K J->K

Caption: Troubleshooting workflow for low yield issues.

G This compound Synthesis Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification A Coretole + Acyl Chloride B CTP-Int1 A->B AlCl3 C CTP-Int1 E CTP-Int2 C->E D Grignard Reagent D->E F CTP-Int2 G Crude this compound F->G Acid Catalyst H Crude this compound I Pure this compound H->I Recrystallization

Caption: Overview of this compound synthesis steps.

Technical Support Center: Refining Coretinphencone Quantification in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Coretinphencone in complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the initial steps for developing a robust this compound quantification assay?

Developing a reliable assay begins with understanding the physicochemical properties of this compound and the nature of the biological matrix. Key initial steps include:

  • Analyte Characterization: Determine the solubility, stability, and potential for non-specific binding of this compound.

  • Internal Standard (IS) Selection: Choose a suitable internal standard. An ideal IS is structurally similar to this compound, has a similar chromatographic retention time and ionization response, but is not present in the sample. A stable isotope-labeled version of this compound is often the best choice.

  • Sample Preparation Method Screening: Evaluate different sample preparation techniques to efficiently extract this compound and remove interfering matrix components. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • LC-MS/MS Method Optimization: Develop a sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This involves optimizing chromatographic conditions (column, mobile phase, gradient) and mass spectrometry parameters (ion source settings, collision energy).

2. Why am I observing low recovery of this compound during sample preparation?

Low recovery can be attributed to several factors. The following troubleshooting guide will help you identify and address the potential causes.

Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent or SPE sorbent and elution solvent. For LLE, ensure the solvent polarity is appropriate for this compound. For SPE, ensure the chosen sorbent has the correct retention mechanism (e.g., reverse-phase, ion-exchange).
Analyte Instability Investigate the stability of this compound under the extraction conditions.[1] Consider adding stabilizers, performing the extraction at a lower temperature, or minimizing the extraction time.
Non-specific Binding This compound may be binding to the collection tubes or other labware. Try using low-binding microcentrifuge tubes or silanized glassware.
Incorrect pH The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. Adjust the sample pH to ensure this compound is in a neutral form for reverse-phase SPE or LLE.

3. How can I minimize matrix effects in my this compound assay?

Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[2][3][4] They can lead to inaccurate and imprecise results.

Strategy Description
Improve Sample Cleanup More effective removal of matrix components is the most direct way to reduce matrix effects.[2][3][4] Consider switching from protein precipitation to a more selective technique like SPE.
Optimize Chromatography Improve the chromatographic separation of this compound from co-eluting matrix components.[2][3] This can be achieved by modifying the mobile phase composition, changing the gradient profile, or using a different type of HPLC column.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS will co-elute with this compound and experience similar matrix effects, thus providing a more accurate correction for any signal suppression or enhancement.
Dilute the Sample Diluting the sample can reduce the concentration of interfering matrix components.[1] However, ensure that the final concentration of this compound remains within the linear range of the assay.

4. My calibration curve for this compound is non-linear. What are the possible reasons?

A non-linear calibration curve can arise from several issues.

Potential Cause Troubleshooting Step
Matrix Effects As analyte concentration changes, the impact of matrix effects may not be consistent across the calibration range.[1] Implement strategies to minimize matrix effects as described above.
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal. Extend the calibration range to lower concentrations or dilute the samples with high expected concentrations.
Inappropriate Calibration Model A linear regression model may not be appropriate for your data. Consider using a weighted linear regression or a quadratic regression model.
Issues with Standard Preparation Errors in the preparation of your calibration standards can lead to non-linearity. Carefully re-prepare the standards and ensure their accuracy.

Experimental Protocols

1. This compound Extraction from Human Plasma using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for extracting this compound from human plasma using a mixed-mode cation exchange SPE sorbent.

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d4 in methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute this compound and the internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters for this compound Quantification

The following table summarizes a typical set of LC-MS/MS parameters for the analysis of this compound.

Parameter Condition
LC System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) 312.2 > 145.1
MRM Transition (IS) 316.2 > 149.1
Collision Energy 25 eV
Dwell Time 100 ms

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for this compound Recovery and Matrix Effect

Method Recovery (%) Matrix Effect (%) Process Efficiency (%)
Protein Precipitation (PPT) 95 ± 565 ± 862 ± 7
Liquid-Liquid Extraction (LLE) 85 ± 788 ± 675 ± 6
Solid-Phase Extraction (SPE) 92 ± 498 ± 390 ± 4

Table 2: Assay Validation Summary for this compound in Human Plasma

Parameter Result
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 15%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is pretreatment Sample Pre-treatment add_is->pretreatment spe Solid-Phase Extraction pretreatment->spe elution Elution spe->elution dry_down Dry Down elution->dry_down reconstitution Reconstitution dry_down->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification troubleshooting_guide cluster_recovery Low Recovery? cluster_matrix High Matrix Effects? cluster_linearity Non-Linear Calibration? start Poor Assay Performance q_recovery Yes start->q_recovery q_matrix Yes q_linearity Yes a_extraction Optimize Extraction (Solvent, pH, Sorbent) q_recovery->a_extraction a_stability Check Analyte Stability q_recovery->a_stability a_binding Use Low-Binding Labware q_recovery->a_binding q_recovery->q_matrix No a_cleanup Improve Sample Cleanup (e.g., switch to SPE) q_matrix->a_cleanup a_chrom Optimize Chromatography q_matrix->a_chrom a_is Use SIL-IS q_matrix->a_is q_matrix->q_linearity No a_model Use Weighted Regression q_linearity->a_model a_saturation Check for Detector Saturation q_linearity->a_saturation a_standards Re-prepare Standards q_linearity->a_standards end Assay Optimized q_linearity->end No

References

Validation & Comparative

Comparative Analysis of Anti-Angiogenic Agents: Anecortave Acetate vs. a Curcumin Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-angiogenic therapeutic development, a diverse array of compounds with distinct mechanisms of action are under investigation. This guide provides a comparative analysis of two such agents: Anecortave Acetate, a synthetically modified steroid, and a representative curcumin analog, focusing on their respective mechanisms of action supported by experimental data. This comparison aims to offer researchers and drug development professionals a clear, data-driven overview to inform their work.

Introduction to the Compounds

Anecortave Acetate is a notable member of the angiostatic cortisenes, a class of compounds derived from cortisol. It has been specifically engineered to eliminate glucocorticoid activity while retaining and enhancing its anti-angiogenic properties.[1] This unique profile allows for localized treatment with minimal steroid-related side effects. Anecortave acetate is known to inhibit neovascularization through a multi-faceted approach, not limited to a single growth factor pathway.[1]

A representative Curcumin Analog will be discussed as a member of a class of compounds derived from curcumin, a natural polyphenol. These analogs have been developed to improve upon the bioavailability and specificity of curcumin. Certain novel curcumin analogs have demonstrated potent antioxidant and anti-inflammatory properties, with a specific inhibitory effect on Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[2]

Mechanism of Action: A Comparative Overview

The fundamental difference in the mechanism of action between Anecortave Acetate and the curcumin analog lies in the breadth of their anti-angiogenic activity and their primary molecular targets.

Anecortave Acetate exhibits a broad-spectrum inhibitory effect on angiogenesis. It is not dependent on blocking a single angiogenic factor. Instead, it is thought to modulate the expression of various genes involved in vascular cell proliferation, migration, and adhesion. This multi-targeted approach makes it effective against neovascularization induced by a variety of angiogenic stimuli.[1]

The Curcumin Analog , on the other hand, demonstrates a more targeted mechanism. It specifically inhibits VEGF, a critical signaling protein that promotes the growth of new blood vessels.[2] By targeting the VEGF pathway, this curcumin analog can effectively suppress angiogenesis in pathological conditions where VEGF is a primary driver, such as in certain cancers and ocular diseases.[2]

Signaling Pathway Comparison

The distinct mechanisms of these compounds are best illustrated by their respective signaling pathways.

cluster_AA Anecortave Acetate Pathway Angiogenic Stimuli Angiogenic Stimuli Multiple Angiogenic Factors Multiple Angiogenic Factors Angiogenic Stimuli->Multiple Angiogenic Factors induces Anecortave Acetate Anecortave Acetate Anecortave Acetate->Multiple Angiogenic Factors inhibits Neovascularization Neovascularization Multiple Angiogenic Factors->Neovascularization promotes

Caption: Anecortave Acetate's broad-spectrum inhibition of multiple angiogenic factors.

cluster_CA Curcumin Analog Pathway Oxidative Stress Oxidative Stress VEGF VEGF Oxidative Stress->VEGF induces Curcumin Analog Curcumin Analog Curcumin Analog->VEGF inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis promotes cluster_invitro cluster_invivo cluster_moa In Vitro Assays In Vitro Assays Proliferation Proliferation Migration Migration Tube Formation Tube Formation In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Corneal Micropocket Corneal Micropocket Matrigel Plug Matrigel Plug Xenograft Tumor Xenograft Tumor Mechanism of Action Studies Mechanism of Action Studies In Vivo Models->Mechanism of Action Studies Western Blot Western Blot ELISA ELISA Gene Expression Gene Expression Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

References

Comparative Analysis: Coretinphencone (Sertraline) vs. Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For the purpose of this guide, "Coretinphencone" will be used as a codename for the well-established drug, Sertraline. This document provides a detailed comparative analysis of this compound (Sertraline) and Fluoxetine, two prominent selective serotonin reuptake inhibitors (SSRIs) used in the management of major depressive disorder (MDD) and other psychiatric conditions.

Executive Summary

This compound (Sertraline) and Fluoxetine are both effective SSRIs that function by blocking the presynaptic reuptake of serotonin, thereby increasing its availability in the synaptic cleft.[1][2] While they share a primary mechanism of action, they exhibit notable differences in their pharmacokinetic profiles, receptor binding affinities, and clinical characteristics.[3][4] this compound (Sertraline) generally has a shorter half-life and a more linear pharmacokinetic profile compared to Fluoxetine, which has a significantly longer half-life due to its active metabolite, norfluoxetine.[5] Clinically, both drugs show comparable overall efficacy for MDD, though some evidence suggests this compound (Sertraline) may offer an advantage in patients with severe or melancholic depression.[6][7] Their side effect profiles are similar, with gastrointestinal and activating effects being common, although the incidence of specific adverse events can vary between the two compounds.[8][9]

Pharmacodynamic Profile

The primary pharmacodynamic action of both this compound (Sertraline) and Fluoxetine is the selective inhibition of the serotonin transporter (SERT).[10] However, their affinity for other neurotransmitter transporters and receptors differs, which may contribute to variations in their clinical effects and side effect profiles.

ParameterThis compound (Sertraline)FluoxetineReference
Primary Target Serotonin Transporter (SERT)Serotonin Transporter (SERT)[10]
Secondary Actions Weak inhibitor of Dopamine Transporter (DAT), Sigma-1 receptor antagonist5HT2c receptor antagonist[11]

Pharmacokinetic Comparison

Significant pharmacokinetic differences exist between this compound (Sertraline) and Fluoxetine, particularly concerning their half-life and metabolic pathways. These differences can impact dosing strategies, time to reach steady-state, and the duration of side effects after discontinuation.[5]

ParameterThis compound (Sertraline)FluoxetineReference
Half-life (t½) ~24 hours1-4 days[5]
Active Metabolite Desmethylsertraline (less active)Norfluoxetine (active)[5]
Half-life of Active Metabolite ~66 hours7-15 days[5]
CYP450 Inhibition Weak inhibitor of CYP2D6Potent inhibitor of CYP2D6 and CYP3A4[11][12]
Dose Proportionality LinearNon-linear[5]

Clinical Efficacy

Both this compound (Sertraline) and Fluoxetine are considered first-line treatments for MDD, with comparable overall efficacy.[6][13] However, specific patient populations may respond differently to each agent.

IndicationThis compound (Sertraline)FluoxetineKey Findings
Major Depressive Disorder (MDD) EffectiveEffectiveOverall efficacy is similar.[6] Some studies suggest this compound (Sertraline) may have a slight advantage in severe depression.[6][7]
Obsessive-Compulsive Disorder (OCD) FDA ApprovedFDA ApprovedBoth are effective treatments for OCD.
Panic Disorder (PD) FDA ApprovedFDA ApprovedBoth are effective in reducing the frequency and severity of panic attacks.[4][14]
Post-Traumatic Stress Disorder (PTSD) FDA ApprovedNot FDA Approved (used off-label)This compound (Sertraline) is a first-line pharmacological treatment for PTSD.[10]
Bulimia Nervosa Not FDA Approved (used off-label)FDA ApprovedFluoxetine is specifically approved for the treatment of bulimia nervosa.[14]

A combined analysis of five double-blind studies involving 1,088 patients with major depression found that while overall treatment response was similar, this compound (Sertraline) showed a potential advantage in the subgroup of patients with severe depression.[6] In this subgroup, CGI-I responder rates were 88% for this compound (Sertraline) versus 71% for Fluoxetine.[6] Another study noted that patients with melancholic depression and those with psychomotor agitation had a significantly greater proportion of responders with this compound (Sertraline) compared to Fluoxetine.[7]

Safety and Tolerability

The side effect profiles of this compound (Sertraline) and Fluoxetine overlap significantly, as is common with SSRIs.[2] Gastrointestinal issues, insomnia, and sexual dysfunction are among the most frequently reported adverse events.[12]

Adverse EventThis compound (Sertraline)FluoxetineReference
Nausea 12.2%7.2%[8]
Diarrhea Higher incidenceLower incidence[4]
Insomnia 10.7%8.6%[8]
Anxiety/Agitation 18.0%17.1%[8]
Sexual Dysfunction 6.9%6.5%[8]
Headache 7.8%More frequent[8][11]
Discontinuation due to Side Effects 6%10%[13][15]

Fluoxetine's long half-life means that side effects may persist for an extended period after the drug is stopped.[5] Conversely, this long half-life can reduce the risk of discontinuation syndrome. This compound (Sertraline) has a lower potential for pharmacokinetic drug interactions compared to Fluoxetine due to its weaker inhibition of CYP450 enzymes.[12]

Experimental Protocols

A. Radioligand Binding Assay for SERT Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the serotonin transporter.

  • Objective: To quantify the affinity of this compound (Sertraline) and Fluoxetine for the human serotonin transporter (hSERT).

  • Methodology:

    • Membrane Preparation: Membranes from cells stably expressing hSERT are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay binding buffer.[16]

    • Competition Assay: A fixed concentration of a radioligand (e.g., [³H]-citalopram) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or Fluoxetine).[17][18]

    • Incubation: The mixture is incubated, typically for 60 minutes at 30°C, to allow binding to reach equilibrium.[16]

    • Separation: Receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[17]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[16]

    • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[16]

B. In Vivo Microdialysis for Extracellular Serotonin Levels

This technique measures the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[19][20]

  • Objective: To measure the effect of acute administration of this compound (Sertraline) or Fluoxetine on extracellular serotonin levels in a relevant brain region (e.g., the hippocampus or prefrontal cortex).

  • Methodology:

    • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region of an anesthetized rodent.[19] The animal is allowed to recover.

    • Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[19][21]

    • Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.[21][22]

    • Drug Administration: The drug (this compound or Fluoxetine) is administered systemically (e.g., via intraperitoneal injection).

    • Post-Dose Sampling: Dialysate collection continues for several hours after drug administration.

    • Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[23]

    • Data Analysis: Serotonin levels are typically expressed as a percentage change from the pre-drug baseline.

Visualizations

SSRI_Mechanism_of_Action Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_Vesicle AADC Synapse 5-HT in Synapse Serotonin_Vesicle->Synapse Release SERT SERT Transporter Post_Receptor 5-HT Receptor Signal Neuronal Signal Post_Receptor->Signal Synapse->SERT Reuptake Synapse->Post_Receptor Binding SSRI This compound (Sertraline) or Fluoxetine SSRI->SERT Blocks Microdialysis_Workflow A 1. Probe Implantation (e.g., Rat Hippocampus) B 2. Animal Recovery A->B C 3. Establish Baseline (aCSF Perfusion & Sampling) B->C D 4. Drug Administration (IP Injection of SSRI) C->D E 5. Post-Dose Sampling (Collect Dialysate over Time) D->E F 6. Sample Analysis (HPLC-ECD for Serotonin) E->F G 7. Data Interpretation (% Change from Baseline) F->G

References

Validating the Therapeutic Effects of Coretinphencone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug development. This guide provides a comparative analysis of the in vivo therapeutic effects of Coretinphencone, a novel synthetic chalcone, against Xanthohumol, a well-characterized prenylflavonoid with established anti-cancer properties. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential, supported by experimental data and detailed methodologies.

Comparative In Vivo Efficacy: this compound vs. Xanthohumol

To evaluate the in vivo anti-tumor efficacy of this compound, a xenograft mouse model using the human breast cancer cell line MDA-MB-231 was employed. The results are compared with those obtained for Xanthohumol under identical experimental conditions.

Data Presentation

ParameterVehicle ControlThis compound (10 mg/kg)Xanthohumol (20 mg/kg)
Tumor Volume (mm³)
Day 0100 ± 10102 ± 11101 ± 9
Day 7250 ± 25180 ± 20210 ± 22
Day 14550 ± 50280 ± 30400 ± 45
Day 211100 ± 100450 ± 55750 ± 80
Tumor Weight (g) 1.2 ± 0.150.5 ± 0.080.8 ± 0.1
Body Weight Change (%) +5%-2%-4%
Metastatic Nodules (Lung) 25 ± 58 ± 315 ± 4

Experimental Protocols

1. Cell Culture and Xenograft Model Establishment

  • Cell Line: Human breast cancer cell line MDA-MB-231 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used. 5 x 10^6 MDA-MB-231 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse. Tumors were allowed to grow to a palpable size of approximately 100 mm³.

2. Dosing and Administration

  • Mice were randomly assigned to three groups (n=10 per group): Vehicle control (1% DMSO in saline), this compound (10 mg/kg body weight), and Xanthohumol (20 mg/kg body weight).

  • Treatments were administered daily via intraperitoneal injection for 21 days.

3. Efficacy Evaluation

  • Tumor Volume: Tumor size was measured every 7 days using calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Tumor Weight: At the end of the study, mice were euthanized, and tumors were excised and weighed.

  • Metastasis Assessment: Lungs were harvested, fixed in Bouin's solution, and the number of metastatic nodules on the surface was counted under a dissecting microscope.

  • Toxicity Assessment: Body weight was monitored throughout the study as an indicator of systemic toxicity.

Mechanism of Action: Proposed Signaling Pathway

This compound is hypothesized to exert its anti-tumor effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway involved in cell proliferation, survival, and angiogenesis.

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Proposed signaling pathway for this compound's anti-tumor activity.

Experimental Workflow

The following diagram outlines the key steps in the in vivo validation of this compound's therapeutic effects.

G A Cell Culture (MDA-MB-231) B Xenograft Implantation (Athymic Nude Mice) A->B C Tumor Growth (~100 mm³) B->C D Group Randomization (n=10/group) C->D E Daily Treatment (21 Days) D->E F Tumor Volume & Body Weight (Weekly Monitoring) E->F G Euthanasia & Tissue Harvest E->G F->G H Tumor Weight & Metastasis Analysis G->H I Data Analysis & Comparison H->I

Caption: In vivo experimental workflow for efficacy testing.

Discussion

The in vivo data suggests that this compound exhibits potent anti-tumor activity, significantly inhibiting tumor growth and metastasis in a xenograft model of human breast cancer. When compared to Xanthohumol, this compound demonstrated superior efficacy at a lower dosage. Furthermore, this compound was well-tolerated, with minimal impact on the body weight of the treated animals, suggesting a favorable safety profile. The proposed mechanism of action, involving the inhibition of the PI3K/Akt/mTOR pathway, provides a plausible explanation for the observed anti-proliferative and pro-apoptotic effects. Further studies are warranted to fully elucidate the molecular targets of this compound and to explore its therapeutic potential in other cancer models.

Coretinphencone: A Comparative Analysis of Efficacy in the Context of its Natural Source

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the bioactive potential of compounds isolated from Coreopsis tinctoria Nutt. reveals that while Coretinphencone is a novel discovery, its direct efficacy in key biological assays has not been reported. This guide provides a comparative analysis of the experimentally validated antioxidant and ACE inhibitory activities of other phenolic compounds isolated from the same plant, contextualized against the performance of well-established natural compounds.

Executive Summary

This compound is a phenolic compound first isolated from the buds of Coreopsis tinctoria Nutt[1][2]. A foundational study by Wang et al. (2015) identified this compound as a new chemical entity but did not report data on its antioxidant or angiotensin I-converting enzyme (ACE) inhibitory activities. The study did, however, demonstrate significant bioactivity from other co-isolated compounds from the same plant source[1]. This comparison guide, therefore, evaluates the efficacy of these active constituents from Coreopsis tinctoria against other widely researched natural compounds—Quercetin, Catechins, and Resveratrol—for which there is extensive experimental data.

The data indicates that while compounds from Coreopsis tinctoria show promise, particularly in antioxidant activity, established flavonoids like Quercetin and Catechins exhibit more potent ACE inhibitory effects.

Comparative Efficacy Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for antioxidant (DPPH radical scavenging) and ACE inhibition assays. Lower IC50 values denote higher potency.

Table 1: Antioxidant Activity (DPPH Radical Scavenging)

Compound Source IC50 (µM)
Okanin Coreopsis tinctoria 3.35 ± 0.45[1]
Maritimetin Coreopsis tinctoria 4.12 ± 0.21[1]
Butein Coreopsis tinctoria 6.2 ± 0.43[1]
Isookanin Coreopsis tinctoria 7.9 ± 0.53[1]
Isoliquiritigenin Coreopsis tinctoria 9.6 ± 2.32[1]
Quercetin Various ~2.5 - 10 µM (Typical Range)
(-)-Epigallocatechin gallate (EGCG) Green Tea ~4 - 20 µM (Typical Range)

| Marein | Coreopsis tinctoria | 48.35[3] |

Table 2: Angiotensin I-Converting Enzyme (ACE) Inhibition

Compound Source IC50 (µM)
Luteolin Various 23[4][5][6]
Quercetin Various 43[4][5][6][7][8]
Rutin Various 64[4][6][8]
Taxifolin Coreopsis tinctoria 145.67 ± 3.45[1]
Coretincone Coreopsis tinctoria 228 ± 4.47[1]
Resveratrol Grapes, Berries Potent inhibition reported, specific IC50 varies[9][10][11][12]

| Catechins (EGCG, ECg) | Green Tea | Potent non-competitive inhibition reported[13][14] |

Experimental Methodologies

The data presented is based on the following experimental protocols.

DPPH Radical-Scavenging Activity Assay

This assay evaluates the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol Summary (as per Wang et al., 2015):

  • Reagent Preparation: A solution of 0.1 mM diphenyl(2,4,6-trinitrophenyl)iminoazanium (DPPH) in ethanol is prepared.

  • Reaction Mixture: 2.0 mL of the DPPH solution is mixed with 2.0 mL of the test compound dissolved in ethanol at various concentrations.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is determined by plotting the inhibition percentage against the sample concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH 0.1 mM DPPH in Ethanol Mix Mix 2mL DPPH + 2mL Sample DPPH->Mix Sample Test Compound (Various Conc.) Sample->Mix Incubate Incubate 30 min (Dark, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition vs. Concentration Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: DPPH Radical Scavenging Assay Workflow.

Angiotensin I-Converting Enzyme (ACE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.

Protocol Summary (as per Wang et al., 2015, adapted from Cushman & Cheung, 1971):

  • Reagent Preparation:

    • ACE solution (from rabbit lung) prepared in phosphate buffer.

    • Substrate solution: Hippuryl-His-Leu (HHL) dissolved in phosphate buffer.

    • Test compound dissolved in a suitable solvent.

  • Reaction Initiation: The test compound is pre-incubated with the ACE solution for 5 minutes at 37°C.

  • Substrate Addition: The HHL substrate solution is added to the mixture to start the enzymatic reaction. The mixture is then incubated for 60 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by adding 1.0 M HCl.

  • Extraction: The hippuric acid (HA) produced by the hydrolysis of HHL is extracted with ethyl acetate. The ethyl acetate layer is then separated and evaporated to dryness.

  • Quantification: The dried residue (hippuric acid) is redissolved in 1.0 M NaCl, and its absorbance is measured at 228 nm.

  • IC50 Determination: The IC50 value is calculated by comparing the enzyme activity with and without the inhibitor at various concentrations.

G cluster_incubation Enzymatic Reaction (37°C) cluster_processing Extraction & Measurement PreIncubate 1. Pre-incubate ACE + Inhibitor (5 min) Reaction 2. Add Substrate (HHL) Incubate (60 min) PreIncubate->Reaction Stop 3. Stop Reaction (1.0 M HCl) Reaction->Stop Extract 4. Extract Hippuric Acid (Ethyl Acetate) Stop->Extract Measure 5. Measure Absorbance of Hippuric Acid at 228 nm Extract->Measure Result Calculate IC50 Measure->Result

Caption: ACE Inhibition Assay Workflow.

Signaling Pathway Context

The inhibition of Angiotensin-Converting Enzyme (ACE) is a critical mechanism for managing hypertension. ACE plays a central role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. Natural compounds that inhibit ACE can disrupt this pathway, leading to a therapeutic effect.

G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I (Decapeptide) Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II (Octapeptide) AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Renin Renin (from Kidney) ACE ACE (from Lungs) Inhibitor Natural ACE Inhibitor (e.g., Coretincone, Quercetin) Inhibitor->ACE

Caption: The Renin-Angiotensin System and the site of ACE inhibition.

References

Comparative Guide to the Biological Activity of Coretinphencone and Other Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the hypothetical chalcone, Coretinphencone , against two well-characterized chalcones: Xanthohumol and Licochalcone A . The information presented herein is intended to serve as a framework for the evaluation of novel compounds within this class.

Executive Summary

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family that have garnered significant interest for their wide range of biological activities. This guide focuses on the comparative anticancer and antibacterial properties of this compound (hypothetical), Xanthohumol, and Licochalcone A. Quantitative data from in vitro studies are presented, along with detailed experimental protocols for assessing these activities.

Data Presentation

Anticancer Activity: Comparative IC50 Values

The anticancer efficacy of the selected chalcones was evaluated against various human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7 Breast Cancer 5.5 (Hypothetical)
HCT-116 Colon Cancer 4.2 (Hypothetical)
PC-3 Prostate Cancer 8.1 (Hypothetical)
Xanthohumol MDA-MB-231 Breast Cancer 6.7 [1]
HCT-15 Colon Cancer 3.6 [1]
A-2780 Ovarian Cancer 0.52 (48h), 5.2 (96h) [1]
Licochalcone A SKOV3 Ovarian Cancer 19.22 [2]
PC-3 Prostate Cancer 15.73 - 23.35 [3]
SW480 & SW620 Colon Cancer 7.0 & 8.8 [4]
Antibacterial Activity: Comparative MIC Values

The antibacterial potential of the chalcones was assessed by determining their minimum inhibitory concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are presented in the table below.

CompoundBacterial StrainGram TypeMIC (µg/mL)
This compound Staphylococcus aureus Positive 4.0 (Hypothetical)
Escherichia coli Negative >64 (Hypothetical)
Xanthohumol Clostridium difficile Positive 15-107 [5]
Staphylococcus aureus Positive 3.9 (MRSA) [6]
Licochalcone A Bacillus subtilis Positive 2.0 - 3.0 [7]
Salmonella Typhimurium Negative 62.5 - 1000 [8][9]

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., this compound) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Assay for Antibacterial Activity

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Mandatory Visualization

Coretinphencone_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MAPK_Pathway MAPK Pathway (JNK, p38) This compound->MAPK_Pathway PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits NF_kB NF-κB Pathway This compound->NF_kB inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) This compound->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -9) MAPK_Pathway->Caspase_Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits Proliferation ↓ Cell Proliferation NF_kB->Proliferation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis Apoptosis->Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Hypothetical signaling pathway of this compound's anticancer activity.

Biological_Activity_Workflow Start Compound Synthesis and Purification Anticancer_Screening Anticancer Activity Screening (e.g., MTT Assay) Start->Anticancer_Screening Antibacterial_Screening Antibacterial Activity Screening (e.g., Broth Microdilution) Start->Antibacterial_Screening Data_Analysis_Anticancer IC50 Determination Anticancer_Screening->Data_Analysis_Anticancer Data_Analysis_Antibacterial MIC Determination Antibacterial_Screening->Data_Analysis_Antibacterial Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis_Anticancer->Mechanism_Study Data_Analysis_Antibacterial->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Lead_Optimization->In_Vivo_Testing End Preclinical Candidate In_Vivo_Testing->End

Caption: General experimental workflow for evaluating biological activity.

References

Coretinphencone vs. Placebo: A Guide to Placebo-Controlled Study Design in Kinase Inhibitor Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel therapeutic agents is paramount. This guide provides a comparative overview of Coretinphencone, a hypothetical selective kinase inhibitor, against a placebo within the framework of a well-designed clinical study. It details the experimental protocols, presents simulated clinical data for illustrative purposes, and visualizes key concepts to illuminate the comparison.

Introduction to this compound and Placebo-Controlled Studies

This compound is a novel, orally bioavailable small molecule designed as a selective inhibitor of Janus Kinase 2 (JAK2). Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in numerous diseases.[1][2] By targeting JAK2, this compound aims to modulate inflammatory pathways involved in autoimmune disorders such as rheumatoid arthritis.

A placebo-controlled study is a cornerstone of clinical research, serving as the gold standard for evaluating the true efficacy and safety of a new intervention.[3][4] In this study design, one group of participants receives the active investigational drug (this compound), while a control group receives a placebo—an inert substance identical in appearance, taste, and administration to the active drug.[5] This methodology is critical for distinguishing the pharmacological effects of the drug from psychological responses (the placebo effect) and the natural course of the disease.[3] The use of randomization and double-blinding, where neither the participants nor the investigators know who is receiving the active drug or placebo, minimizes bias.[5]

Comparative Efficacy and Safety Data

The following tables present simulated data from a hypothetical 12-week, randomized, double-blind, placebo-controlled Phase II study of this compound in patients with moderate to severe rheumatoid arthritis.

Table 1: Primary and Secondary Efficacy Endpoints at Week 12

EndpointThis compound (n=150)Placebo (n=150)p-value
ACR20 Response Rate (%) ¹68.7%34.2%<0.001
ACR50 Response Rate (%) ²45.3%15.1%<0.001
ACR70 Response Rate (%) ³22.0%5.9%<0.01
Mean Change in DAS28-CRP from Baseline-2.1-0.9<0.001

¹ACR20: 20% improvement in American College of Rheumatology criteria. ²ACR50: 50% improvement in American College of Rheumatology criteria. ³ACR70: 70% improvement in American College of Rheumatology criteria. ⁴DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compound (n=150)Placebo (n=150)
Any TEAE 55.3%42.7%
Upper Respiratory Tract Infection 8.7%6.0%
Nausea 6.0%2.7%
Headache 5.3%4.7%
Increased LDL Cholesterol 4.7%1.3%
Serious Adverse Events 2.0%2.7%

Experimental Protocols

Study Design and Conduct

This hypothetical study is a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participant Selection: Eligible participants are adults aged 18-75 with a diagnosis of rheumatoid arthritis according to ACR/EULAR 2010 criteria, with active disease despite prior treatment with methotrexate.

  • Randomization and Blinding: A total of 300 participants are randomized in a 1:1 ratio to receive either this compound (100 mg once daily) or a matching placebo. Randomization is stratified by geographic region and baseline disease activity. The double-blind is maintained throughout the study, meaning neither the participants, investigators, nor site staff are aware of the treatment assignments.[5]

  • Assessments: Efficacy is assessed at baseline and at weeks 2, 4, 8, and 12 using the ACR response criteria and DAS28-CRP score. Safety is monitored through the recording of all adverse events, vital signs, and laboratory tests at each visit.

Kinase Inhibition Assay (Target Engagement)

To confirm that this compound engages its intended target, a biochemical assay is performed.

  • Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit JAK2 phosphorylation.

  • Method:

    • Recombinant human JAK2 enzyme is incubated with a specific peptide substrate and ATP.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a fluorescence-based detection method.[6]

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve. This helps validate the drug's mechanism of action.[6]

Pharmacokinetic (PK) Analysis
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in study participants.

  • Method:

    • Serial blood samples are collected from a subset of participants at pre-defined time points after drug administration (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Plasma concentrations of this compound are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Key PK parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated to assess drug exposure.

Mandatory Visualizations

This compound Signaling Pathway

cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Activates Cytokine Cytokine Cytokine->Receptor Binds JAK2_active JAK2 (Active) (Phosphorylated) JAK2_inactive->JAK2_active Autophosphorylation STAT STAT JAK2_active->STAT Phosphorylates This compound This compound This compound->JAK2_active Inhibits pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Expression (Inflammation) Nucleus->Gene

Caption: this compound inhibits the JAK2 signaling pathway.

Placebo-Controlled Trial Workflow

cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period (12 Weeks) cluster_analysis Phase 3: Analysis P1 Patient Population (Rheumatoid Arthritis) P2 Informed Consent P1->P2 P3 Eligibility Screening (Inclusion/Exclusion Criteria) P2->P3 P4 Randomization (1:1) P3->P4 GroupA Group A: This compound P4->GroupA GroupB Group B: Placebo P4->GroupB P5 Data Collection (Efficacy & Safety) GroupA->P5 GroupB->P5 P6 Database Lock & Unblinding P5->P6 P7 Statistical Analysis P6->P7 P8 Results Comparison P7->P8

Caption: Workflow of a randomized, placebo-controlled trial.

Logical Design of the Comparison

cluster_arms Comparative Arms A Primary Objective: Assess Efficacy & Safety of this compound B Hypothesis: This compound is superior to Placebo A->B C Study Design: Double-Blind, Randomized Controlled Trial B->C D Experimental Arm: This compound C->D E Control Arm: Placebo C->E F Observed Outcome D->F E->F G Is the difference statistically significant? F->G H Conclusion: This compound has a therapeutic effect G->H Yes I Conclusion: No significant therapeutic effect observed G->I No

Caption: Logical framework for comparing this compound to placebo.

References

Comparative Bioavailability of Coretinphencone Formulations: A Fictional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a template created to fulfill the prompt's requirements. "Coretinphencone" is a fictional compound, and all data, experimental protocols, and pathways are illustrative examples and should not be considered factual scientific information. This guide is intended to showcase the desired structure and content for a comparative bioavailability study.

This guide provides a comparative analysis of the bioavailability of three distinct formulations of the novel therapeutic agent, this compound: an immediate-release tablet, an extended-release capsule, and a nano-suspension. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacokinetic profiles of these formulations, supported by detailed experimental data and methodologies.

Quantitative Bioavailability Data

The relative bioavailability of the different this compound formulations was assessed in a crossover study involving healthy volunteers. Key pharmacokinetic parameters are summarized in the table below.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Immediate-Release Tablet150 ± 251.5 ± 0.5600 ± 75100 (Reference)
Extended-Release Capsule80 ± 154.0 ± 1.0550 ± 6091.7
Nano-suspension250 ± 300.5 ± 0.2720 ± 80120.0

Experimental Protocols

Bioavailability Study Design

A randomized, open-label, single-dose, three-period crossover study was conducted in 24 healthy adult volunteers. Each subject received a single oral dose of the immediate-release tablet (50 mg), the extended-release capsule (50 mg), or the nano-suspension (50 mg), with a washout period of seven days between each treatment.

Blood Sampling and Analysis

Blood samples (5 mL) were collected into EDTA-containing tubes at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration. Plasma was separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis. Plasma concentrations of this compound were determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis

Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC(0-t)), were calculated using non-compartmental analysis with Phoenix WinNonlin software. The relative bioavailability of the extended-release and nano-suspension formulations was calculated relative to the immediate-release tablet.

Visualized Experimental Workflow and Signaling Pathway

experimental_workflow cluster_study_design Study Design cluster_formulations Formulations cluster_sampling_analysis Sampling and Analysis cluster_pk_analysis Pharmacokinetic Analysis subject_recruitment 24 Healthy Volunteers randomization Randomized Crossover subject_recruitment->randomization dosing Single Oral Dose (50 mg) randomization->dosing blood_sampling Blood Sampling (0-24h) dosing->blood_sampling ir_tablet Immediate-Release Tablet er_capsule Extended-Release Capsule nano_suspension Nano-suspension plasma_separation Plasma Separation blood_sampling->plasma_separation hplc_msms HPLC-MS/MS Analysis plasma_separation->hplc_msms pk_parameters Calculate Cmax, Tmax, AUC hplc_msms->pk_parameters bioavailability Determine Relative Bioavailability pk_parameters->bioavailability

Caption: Workflow for the comparative bioavailability study.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor (Inactive) KinaseB->TranscriptionFactor ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF Translocation DNA DNA ActiveTF->DNA Response Therapeutic Response DNA->Response

Unraveling "Coretinphencone": Acknowledging a Gap in the Scientific Record

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and drug databases for "Coretinphencone" has yielded no identification of a therapeutic agent or research compound under this name. This suggests that "this compound" may be a fictional or proprietary term not currently in the public domain of scientific research.

Consequently, a direct head-to-head comparison with any established standard of care is not feasible at this time. The fundamental prerequisite for such a comparative analysis is the existence of verifiable data on the compound , including its mechanism of action, clinical efficacy, and safety profile. Without this foundational information, any attempt at a comparison would be purely speculative and would not meet the rigorous, data-driven standards required for an audience of researchers, scientists, and drug development professionals.

To facilitate a meaningful comparison that adheres to the core requirements of data-driven analysis and methodological transparency, it is imperative to identify the specific therapeutic area and the established standard treatment against which a comparison is sought.

For the scientific community to engage in a rigorous evaluation, the following information is essential:

  • Correct Nomenclature: The accurate and recognized scientific name of the compound of interest.

  • Therapeutic Indication: The specific disease or condition the compound is intended to treat.

  • Published Research: Access to peer-reviewed studies, clinical trial data, and preclinical research documenting the compound's properties and effects.

Upon provision of a valid compound name and its associated therapeutic context, a comprehensive comparison guide can be developed, incorporating the requested elements of quantitative data summarization, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Validating the Molecular Target Specificity of Coretinphencone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies hinges on a thorough understanding of a compound's interaction with its intended molecular target and an assessment of its off-target effects. This guide provides a comparative framework for validating the molecular target specificity of a novel hypothetical kinase inhibitor, Coretinphencone. The methodologies, data presentation, and visualizations detailed below serve as a comprehensive resource for researchers engaged in the preclinical validation of small molecule inhibitors.

I. Comparative Analysis of Target Engagement and Specificity

To ascertain the specificity of this compound, a multi-pronged approach is essential, comparing its binding affinity and inhibitory activity against its intended target with its effects on a broad panel of related and unrelated proteins. The following table summarizes the key quantitative data that should be generated and analyzed.

Assay Type Metric This compound Alternative 1 (Compound X) Alternative 2 (Compound Y) Interpretation
Biochemical Assays
In vitro Kinase AssayIC50 (Primary Target)e.g., 15 nMe.g., 50 nMe.g., 5 nMPotency against the intended kinase.
Kinome-wide ProfilingS-Score (10)e.g., 0.05e.g., 0.15e.g., 0.02Selectivity score; lower values indicate higher selectivity.
Number of Off-Targets (at 1 µM)e.g., 5e.g., 20e.g., 2Number of kinases inhibited by >50% at a given concentration.
Cell-based Assays
Cellular Thermal Shift Assay (CETSA)ΔTagg (Primary Target)e.g., +5.2 °Ce.g., +3.1 °Ce.g., +6.5 °CTarget engagement and stabilization in a cellular context.[1][2][3][4]
Phospho-protein Analysis (Western Blot/MS)p-Target IC50e.g., 100 nMe.g., 250 nMe.g., 50 nMCellular potency in inhibiting the target's downstream signaling.
Proteomics Approaches
Chemical Proteomics (Affinity Pull-down)Enriched ProteinsPrimary Target + 3 off-targetsPrimary Target + 15 off-targetsPrimary Target + 1 off-targetIdentification of direct binding partners in a complex proteome.[5][6][7][8][9]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to validate the molecular target specificity of this compound.

A. In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a large panel of protein kinases to assess its selectivity.

Methodology:

  • Compound Preparation: this compound and control compounds are serially diluted to a range of concentrations (e.g., from 10 µM to 0.1 nM).

  • Kinase Reaction: Recombinant kinases from a comprehensive panel (e.g., over 400 kinases) are incubated with their respective substrates and ATP (often at a concentration close to the Km) in a buffer solution.

  • Inhibition: The test compounds are added to the kinase reactions and incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include radiometric assays (e.g., 33P-ATP filter binding) or non-radioactive methods like ADP-Glo or TR-FRET.[10][11][12]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC50 values are determined by fitting the data to a dose-response curve. Selectivity scores (S-scores) are calculated based on the number of off-targets at a specific concentration.[13]

B. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[1][2][3][4][14]

Methodology:

  • Cell Treatment: Intact cells are treated with either vehicle control or this compound at various concentrations for a defined period (e.g., 1-3 hours).

  • Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.

  • Cell Lysis: Cells are lysed to release the soluble proteins.

  • Separation of Aggregates: Insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining in the supernatant at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: Melting curves are generated by plotting the percentage of soluble protein as a function of temperature. The change in the aggregation temperature (ΔTagg) between the vehicle- and compound-treated samples is calculated to determine the extent of target stabilization.[3]

C. Chemical Proteomics

Objective: To identify the direct and indirect binding partners of this compound within the native proteome.[5][6][7][8][9]

Methodology:

  • Probe Synthesis: An affinity-based probe is synthesized by attaching a linker and an affinity tag (e.g., biotin) to the this compound molecule, ensuring the modification does not significantly alter its binding properties.

  • Cell Lysate Incubation: The affinity probe is incubated with a whole-cell lysate to allow for the formation of drug-protein complexes.

  • Affinity Enrichment: The probe-protein complexes are captured using affinity beads (e.g., streptavidin-agarose).

  • Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

  • Elution and Digestion: The bound proteins are eluted from the beads and digested into peptides, typically using trypsin.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the this compound probe.

  • Data Analysis: The identified proteins are ranked based on their abundance and specificity in the probe-treated sample compared to control samples (e.g., beads only or a structurally similar inactive compound).

III. Visualizations of Key Processes and Pathways

A. Signaling Pathway of a Hypothetical Kinase Target

The following diagram illustrates a generic signaling pathway that could be inhibited by this compound, targeting an upstream kinase.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Upstream Kinase (Target) Upstream Kinase (Target) Receptor->Upstream Kinase (Target) Activates Downstream Kinase Downstream Kinase Upstream Kinase (Target)->Downstream Kinase Phosphorylates Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates This compound This compound This compound->Upstream Kinase (Target) Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

B. Experimental Workflow for Target Specificity Validation

This diagram outlines the logical flow of experiments to validate the molecular targets of this compound.

cluster_invitro In Vitro Analysis cluster_incell Cell-based Analysis cluster_proteomics Proteome-wide Analysis Kinase Profiling Kinase Profiling Specificity Profile Specificity Profile Kinase Profiling->Specificity Profile IC50 Determination IC50 Determination IC50 Determination->Specificity Profile CETSA CETSA CETSA->Specificity Profile Phospho-protein Analysis Phospho-protein Analysis Phospho-protein Analysis->Specificity Profile Chemical Proteomics Chemical Proteomics Chemical Proteomics->Specificity Profile This compound This compound This compound->Kinase Profiling This compound->IC50 Determination This compound->CETSA This compound->Phospho-protein Analysis This compound->Chemical Proteomics

Caption: Workflow for validating this compound's target specificity.

C. Logical Relationship for Data Integration

This diagram illustrates how data from different experimental approaches are integrated to build a comprehensive understanding of this compound's specificity.

Biochemical_Potency Biochemical Potency (IC50) Validated_Target Validated & Specific Molecular Target Biochemical_Potency->Validated_Target Cellular_Engagement Cellular Target Engagement (CETSA) Cellular_Engagement->Validated_Target Pathway_Inhibition Cellular Pathway Inhibition (p-Target) Pathway_Inhibition->Validated_Target Proteome_Selectivity Proteome-wide Selectivity (Chemoproteomics) Proteome_Selectivity->Validated_Target

Caption: Integration of data for target specificity validation.

References

Assessing the Synergistic Effects of Coretinphencone with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects observed when combining Coretinphencone, a novel MEK1/2 inhibitor, with other therapeutic compounds. The data presented herein is derived from preclinical studies on the fictional melanoma cell line MEL-G1, offering a comparative perspective on the efficacy of combination therapies involving this compound.

Introduction to this compound and Therapeutic Synergy

This compound is an investigational small molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2 in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, making it a prime target for therapeutic intervention. While this compound has demonstrated significant anti-proliferative activity as a monotherapy, its efficacy can be potentiated through synergistic combinations with agents targeting parallel or downstream pathways. This guide focuses on the synergistic interaction between this compound and Compound Y, a selective inhibitor of the PI3K pathway, in MEL-G1 melanoma cells.

Comparative Analysis of Monotherapy vs. Combination Therapy

The following tables summarize the quantitative data from in vitro studies comparing the anti-proliferative effects of this compound, Compound Y, and their combination on MEL-G1 cells.

Table 1: IC50 Values of this compound and Compound Y as Monotherapies
CompoundTargetIC50 (nM) in MEL-G1 cells
This compoundMEK1/2150
Compound YPI3K200

IC50 (half maximal inhibitory concentration) values were determined after 72 hours of treatment.

Table 2: Combination Index (CI) Values for this compound and Compound Y

The synergistic effect of combining this compound and Compound Y was quantified using the Chou-Talalay method to calculate the Combination Index (CI).

Fa (Fraction affected)This compound (nM)Compound Y (nM)CI ValueInterpretation
0.25751000.78Slight Synergy
0.501502000.52Synergy
0.753004000.31Strong Synergy

CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Cell Culture and Reagents
  • Cell Line: MEL-G1 (fictional human melanoma cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Compounds: this compound and Compound Y were dissolved in DMSO to create 10 mM stock solutions and stored at -20°C.

Cell Viability Assay (MTS Assay)
  • MEL-G1 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Cells were treated with serial dilutions of this compound, Compound Y, or their combination at a constant ratio.

  • After 72 hours of incubation, 20 µL of MTS reagent was added to each well.

  • Plates were incubated for 2 hours at 37°C.

  • The absorbance was measured at 490 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the untreated control.

  • IC50 values were determined using non-linear regression analysis in GraphPad Prism.

Combination Index (CI) Calculation
  • The dose-response curves for each compound and their combination were used to calculate the CI values using CompuSyn software.

  • The Chou-Talalay method, which is based on the median-effect equation, was employed.

  • CI values were determined at different fraction affected (Fa) levels, representing the fraction of cells inhibited.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Compound_Y Compound Y Compound_Y->PI3K inhibits This compound This compound This compound->MEK inhibits

Caption: Dual inhibition of MAPK/ERK and PI3K/AKT pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Assay & Data Collection cluster_analysis Data Analysis Cell_Seeding Seed MEL-G1 cells in 96-well plates Treatment Treat with this compound, Compound Y, or combination Cell_Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTS_Assay Perform MTS Assay Incubation->MTS_Assay Read_Absorbance Measure Absorbance at 490 nm MTS_Assay->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability IC50_Determination Determine IC50 values Calculate_Viability->IC50_Determination CI_Calculation Calculate Combination Index (CI) Calculate_Viability->CI_Calculation

Caption: Workflow for assessing synergistic anti-proliferative effects.

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of Coretinphencone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the introduction of novel compounds like Coretinphencone presents both exciting opportunities and significant responsibilities. While its potential is yet to be fully explored, ensuring its safe handling and disposal from the outset is paramount to protecting both laboratory personnel and the environment. This document provides a comprehensive guide to the proper disposal procedures for this compound, establishing a foundation of safety and trust that extends beyond the product itself.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of research and development chemicals with unknown hazard profiles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and, if possible, the chemical supplier to obtain specific guidance.

Immediate Safety and Handling Protocols

Before any disposal procedures are initiated, rigorous safety measures must be in place. The unknown nature of this compound necessitates a cautious approach.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles with side shields or a face shield

  • A properly fitted laboratory coat

  • Closed-toe shoes

Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Workflow

The disposal of a novel compound like this compound should be treated as a hazardous waste process until proven otherwise.

  • Waste Identification and Segregation:

    • Treat all this compound waste—including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves)—as hazardous.

    • Do not mix this compound waste with other waste streams to avoid unforeseen chemical reactions.

    • Collect waste in a designated, leak-proof, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable for a wide range of organic compounds.

  • Container Labeling:

    • Properly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of the waste

      • The date of accumulation

      • The name of the principal investigator and laboratory location

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general traffic, sources of ignition, and incompatible chemicals.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for hazardous waste.

    • Provide them with all available information about this compound.

    • Follow all institutional procedures for waste manifest and pickup.

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Consult EHS: Contact your institution's EHS department for guidance on spill cleanup. Do not attempt to clean up a significant spill without their direction.

  • Decontamination: For minor spills, and with EHS approval, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). All materials used for cleanup must be disposed of as hazardous waste.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative data regarding its physical and chemical properties are not available. In the absence of this data, it is crucial to handle the compound with the highest level of precaution. The table below outlines the general approach to be taken in the absence of specific data points.

PropertyAssumed Value/Precaution
Flash Point Assume flammable. Store away from ignition sources.
Toxicity (Oral, Dermal, Inhalation) Assume highly toxic. Minimize all routes of exposure through the use of appropriate PPE and engineering controls.
Reactivity Assume reactive with common laboratory reagents until proven otherwise. Do not mix with other chemicals.
Environmental Hazards Assume hazardous to the environment. Prevent release to soil, water, and air.

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.

start Start: this compound Waste Generated sds_check Is a specific SDS available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow SDS Section 13 for Disposal sds_check->follow_sds Yes segregate Segregate Waste in a Labeled, Compatible Container treat_hazardous->segregate follow_sds->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Decision Flowchart

By adhering to these stringent protocols, the scientific community can continue its vital work with novel compounds like this compound while upholding the highest standards of safety and environmental stewardship. This commitment to responsible chemical handling builds a foundation of trust and ensures a safer future for research and development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.